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  • Product: ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine
  • CAS: 1379221-19-8

Core Science & Biosynthesis

Foundational

mechanism of action for ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine derivatives

An In-depth Technical Guide to the Mechanism of Action for Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Derivatives Abstract The quinolizidine alkaloid scaffold, a privileged structure in medicinal chemistry, represe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Derivatives

Abstract

The quinolizidine alkaloid scaffold, a privileged structure in medicinal chemistry, represents a foundational framework for a diverse range of biologically active compounds.[1][2][3] This guide focuses on derivatives of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, a class of molecules built upon the 1-azabicyclo[4.4.0]decane core.[1][2] While direct pharmacological data on this specific ethylamine derivative is sparse, extensive research on structurally analogous compounds, particularly derivatives of the natural alkaloid lupinine, provides a robust basis for postulating mechanisms of action and for designing a comprehensive strategy for their elucidation.[4][5] This document synthesizes current knowledge, proposes likely molecular targets, and provides detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore potential interactions with neurological receptors, viral proteins, and other cellular targets, grounding our analysis in established biochemical and cell-based assay methodologies.[3][6][7]

The Quinolizidine Scaffold: A Privileged Core

Chemical Nature and Significance

Quinolizidine alkaloids (QAs) are a structurally diverse class of natural products characterized by a fused bicyclic scaffold known as quinolizidine, or 1-azabicyclo[4.4.0]decane.[1][2] This nitrogen-containing heterocyclic system is predominantly found in plants of the Fabaceae family, where it serves as a chemical defense against herbivores.[2] The rigid, conformationally restricted nature of the quinolizidine core makes it an excellent scaffold for presenting substituents in a well-defined three-dimensional space, facilitating specific interactions with biological macromolecules. This has led to its designation as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets.[3][8]

Biosynthesis and Pharmacological Landscape

The biosynthesis of QAs originates from the amino acid L-lysine, which is converted to cadaverine and subsequently cyclized to form the core structure.[1][9] Nature has produced over 390 known variants, including well-studied alkaloids like lupinine, sparteine, matrine, and cytisine.[1] These natural products exhibit a vast spectrum of pharmacological activities, including sedative, anti-inflammatory, antiviral, antitumor, and antiarrhythmic effects.[2][10][11] For instance, cytisine is a partial agonist at nicotinic acetylcholine receptors and is used in smoking cessation aids, while sparteine has been investigated for its antiarrhythmic properties.[1][12] This inherent bioactivity of the parent scaffold provides a strong rationale for the exploration of novel synthetic derivatives.

Profiling Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Derivatives

The core structure of interest, ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, features a flexible ethylamine side chain at the C-1 position of the quinolizidine ring. This structure is closely related to the natural alkaloid lupinine, which possesses a hydroxymethylene group at the same position.[4] Much of our mechanistic understanding is extrapolated from studies on lupinine derivatives where this hydroxyl group is chemically modified, often by introducing pharmacophores like 1,2,3-triazole rings.[4][13]

Research on these analogous triazole derivatives of lupinine has revealed several promising biological activities:

  • Antiviral Properties: Certain derivatives show inhibitory effects on the replication of influenza viruses (including H1N1 and H3N2 subtypes), with molecular docking studies suggesting interaction with the viral proteins hemagglutinin and neuraminidase.[3][5]

  • Neurological Activity: Some lupinine-triazole hybrids have demonstrated acetylcholinesterase (AChE) inhibitory activity, positioning them as potential candidates for evaluation in models of neurodegenerative diseases like Alzheimer's.[3][13]

  • Hemorheological and Cytotoxic Effects: Studies have also identified compounds capable of reducing blood hyperviscosity and affecting the deformability of red blood cells, alongside demonstrating general cytotoxic and antimicrobial activities.[4][14]

A Strategic Framework for Elucidating the Mechanism of Action (MoA)

Determining the precise MoA is a critical step in drug development. It involves moving from an observed phenotype (e.g., cell death, viral inhibition) to identifying the specific molecular target and pathway responsible. A systematic approach is essential.[7][15]

Postulated Molecular Targets

Based on the activities observed in the broader quinolizidine class, several high-priority molecular targets can be postulated for these derivatives:

  • Neuronal Receptors and Enzymes: Given the activity of cytisine and synthetic AChE inhibitors, key targets include nicotinic acetylcholine receptors (nAChRs) and acetylcholinesterase itself.[1][13]

  • Viral Proteins: For derivatives exhibiting antiviral effects, direct binding to viral surface proteins (hemagglutinin, neuraminidase) or inhibition of viral enzymes (e.g., proteases, polymerases) are likely mechanisms.[3][5]

  • Ion Channels: The reported antiarrhythmic effects of related compounds like sparteine suggest potential modulation of cardiac ion channels (e.g., sodium, potassium, or calcium channels).[8][12]

  • Enzymes in Cell Proliferation/Survival Pathways: Observed cytotoxicity could stem from the inhibition of critical enzymes like topoisomerases, DNA gyrase, or protein kinases involved in cell cycle regulation.[16]

A Validated Workflow for MoA Determination

The process of confirming these targets requires a hierarchical testing funnel, beginning with broad screening and progressing to specific, hypothesis-driven assays.[15] This workflow ensures that resources are focused on the most promising candidates and mechanisms.

MoA_Workflow cluster_0 Phase 1: Screening & Hit Identification cluster_1 Phase 2: Target Hypothesis & Validation cluster_2 Phase 3: MoA Confirmation Compound Compound Library (Ethyl-quinolizine Derivatives) PrimaryAssay Primary Phenotypic Assay (e.g., Cell Viability, Antiviral Screen) Compound->PrimaryAssay High-Throughput Screening Hits Active 'Hits' (Compounds with Desired Phenotype) PrimaryAssay->Hits SecondaryAssay Secondary Assays (Target Class Identification) Hits->SecondaryAssay Dose-Response & Confirmation Biochemical Biochemical Assays (Receptor Binding, Enzyme Inhibition) SecondaryAssay->Biochemical Cell-Free Systems CellBased Cell-Based Assays (Reporter Gene, Target Engagement) SecondaryAssay->CellBased Cellular Context ValidatedTarget Validated Target (e.g., AChE, Neuraminidase) Biochemical->ValidatedTarget CellBased->ValidatedTarget SAR Structure-Activity Relationship (SAR) Studies ValidatedTarget->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A hierarchical workflow for Mechanism of Action (MoA) elucidation.

Key Experimental Protocols for MoA Investigation

The trustworthiness of any MoA study rests on robust, well-controlled experiments.[17] The following protocols represent foundational assays for testing the hypotheses outlined above.

Protocol: Acetylcholinesterase (AChE) Enzyme Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit AChE activity, a key target in neurodegenerative disease.

  • Principle: Based on the Ellman method, AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare solutions of AChE enzyme, ATCh substrate, and DTNB in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0). Prepare serial dilutions of the test compound and a known inhibitor (e.g., Donepezil) as a positive control.

    • Assay Plate Setup: In a 96-well microplate, add 20 µL of each test compound dilution. Include wells for a vehicle control (e.g., DMSO) and the positive control.

    • Enzyme Addition: Add 140 µL of buffer and 20 µL of the AChE solution to each well.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add 10 µL of DTNB followed by 10 µL of ATCh substrate solution to initiate the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

    • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition relative to the vehicle control. Plot percent inhibition against compound concentration and fit to a dose-response curve to calculate the IC50 value.

  • Self-Validation System: The inclusion of a potent, known inhibitor (positive control) validates that the assay can detect inhibition. The vehicle control establishes the baseline 100% enzyme activity. A robust assay should yield a Z' factor greater than 0.4.[17]

Protocol: Neuronal Receptor Binding Assay

This biochemical assay determines if a compound binds to a specific receptor, such as the α7 nicotinic acetylcholine receptor (nAChR).

  • Principle: A competitive binding assay using a radiolabeled ligand (e.g., ³H-Epibatidine) that has a high affinity for the target receptor. The test compound's ability to displace the radioligand from the receptor is measured.

  • Step-by-Step Methodology:

    • Membrane Preparation: Use commercially available cell membranes expressing the target receptor or prepare them from cultured cells or tissue.

    • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in a binding buffer.

    • Control Wells:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., nicotine) to saturate the receptors.

    • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach binding equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - NSB). Determine the percent displacement of the radioligand by the test compound. Plot percent displacement against compound concentration to calculate the Ki (inhibitory constant).

  • Causality and Interpretation: A high binding affinity (low Ki) suggests the compound directly interacts with the receptor. This does not, however, distinguish between agonist, antagonist, or allosteric modulator activity, which requires a subsequent functional, cell-based assay (e.g., a calcium flux assay).[6]

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Neurotransmitter AChE AChE Enzyme ACh->AChE Hydrolysis (Signal Termination) nAChR nAChR Receptor ACh->nAChR Binding Postsynaptic Postsynaptic Neuron Signal Signal Propagation (Neuron Firing) nAChR->Signal Activation Derivative Quinolizidine Derivative Derivative->AChE Inhibition

Caption: Hypothetical MoA: Inhibition of AChE by a quinolizidine derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds.[11] While a comprehensive SAR for ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine derivatives is not yet established, preliminary data from analogous lupinine-triazole compounds provide initial insights.[4][13]

Compound ModificationObserved Activity ChangePostulated Rationale
Addition of a 4-methoxyphenyl group to the triazole ring Increased ability to reduce blood hyperviscosity in vitro.[4]Enhances molecular interactions with protein targets on red blood cells, possibly through favorable electronic or steric properties.
Addition of a benzyloxy-methoxyphenyl group to the triazole ring Confers AChE-inhibitory activity.[13]The bulk and electronic nature of this substituent likely facilitate binding within the active or peripheral site of the AChE enzyme.
Variation in substituents on the triazole ring Modulates antiviral activity against influenza virions.[5]Different functional groups alter the binding affinity for viral surface proteins like hemagglutinin or neuraminidase.

This suggests that the substituent attached via the C-1 methyl group is a critical determinant of biological activity and target specificity.

SAR_Diagram cluster_SAR Structure-Activity Relationship (SAR) node_scaffold scaffold Quinolizidine Core (Pharmacophore Base) r_group R-Group at C1-methyl position (Target Specificity Driver) scaffold->r_group Point of Modification activity Biological Activity (e.g., AChE Inhibition, Antiviral) r_group->activity Determines

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Exploratory

In Vitro Pharmacokinetics of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine: A Preclinical ADME Profiling Guide

Executive Summary & Physicochemical Rationale The compound ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (hereafter referred to as EQMA ) represents a complex structural motif frequently encountered in neuroactive and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (hereafter referred to as EQMA ) represents a complex structural motif frequently encountered in neuroactive and antiarrhythmic drug discovery. Structurally, it consists of an octahydro-1H-quinolizine core (a bicyclic system featuring a bridgehead tertiary amine) substituted with an ethylaminomethyl side chain (a secondary amine).

As a Senior Application Scientist, evaluating the in vitro pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of such a molecule requires moving beyond generic screening templates. The dual-amine nature of EQMA dictates its behavior in biological systems:

  • Extreme Basicity: With two basic nitrogen atoms, EQMA is expected to possess a high pKa (estimated ~9.5–10.0). At a physiological pH of 7.4, the molecule will exist predominantly in a protonated, cationic state.

  • Lysosomal Trapping & Permeability: The positive charge at physiological pH restricts passive transcellular diffusion while promoting sequestration into acidic subcellular compartments (lysosomes), artificially inflating the apparent volume of distribution ( Vd​ ).

  • Enzymatic Affinity: Lipophilic basic amines are canonical substrates and competitive inhibitors of Cytochrome P450 2D6 (CYP2D6), which features an aspartate residue (Asp301) in its active site specifically evolved to anchor protonated nitrogens[1][2].

This whitepaper outlines a self-validating, causality-driven in vitro ADME workflow tailored specifically for the quinolizidine scaffold.

ADME_Workflow Start EQMA NCE In Vitro Profiling PhysChem Physicochemical Di-basic Amine (pKa ~9.5) Start->PhysChem Perm Caco-2 Permeability (pH Gradient 6.5/7.4) PhysChem->Perm Predicts Oral Absorption Metab HLM Stability (Intrinsic Clearance) PhysChem->Metab Assesses Hepatic Clearance DDI CYP Inhibition (CYP2D6 Focus) PhysChem->DDI Evaluates DDI Liability PPB Protein Binding (RED Assay, AAG focus) PhysChem->PPB Determines Free Fraction

Figure 1: Causality-driven in vitro ADME decision tree for the di-basic amine EQMA.

Intestinal Permeability & Efflux (Caco-2 Bidirectional Transport)

The Causality

Because EQMA is highly ionized at pH 7.4, traditional Caco-2 assays run at symmetrical pH (7.4/7.4) may overestimate its in vivo absorption. The microclimate of the human intestinal lumen is slightly acidic (pH ~6.5). Therefore, an asymmetrical pH gradient (Apical pH 6.5 / Basolateral pH 7.4) must be employed. This gradient increases the ionization of EQMA in the apical chamber, challenging its passive diffusion and providing a more accurate prediction of human intestinal absorption[3][4]. Furthermore, basic amines are frequent substrates for P-glycoprotein (P-gp/ABCB1) efflux transporters.

Step-by-Step Protocol: Transporter-Independent & Dependent Permeability

This protocol establishes a self-validating system by utilizing specific control compounds to verify monolayer integrity and transporter functionality.

  • Cell Culture: Seed Caco-2 cells (HTB-37) on polycarbonate filter inserts (0.4 µm pore size) in 96-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to ensure differentiation into enterocyte-like monolayers[5][6].

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (100 µM) to the apical chamber to confirm paracellular tightness ( Papp​<1×10−6 cm/s).

  • Assay Initiation:

    • A-to-B (Absorptive): Add 10 µM EQMA in HBSS buffer (pH 6.5) to the Apical chamber. Add blank HBSS (pH 7.4) to the Basolateral chamber.

    • B-to-A (Secretory): Add 10 µM EQMA in HBSS (pH 7.4) to the Basolateral chamber. Add blank HBSS (pH 6.5) to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (150 rpm). Withdraw 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Quantification: Precipitate proteins using cold acetonitrile containing an internal standard (e.g., labetalol). Analyze via LC-MS/MS.

  • Efflux Ratio (ER) Calculation: ER=Papp​(B→A)/Papp​(A→B) . An ER > 2.0 indicates active efflux, triggering the need for a P-gp inhibitor (e.g., verapamil) follow-up assay[4].

Hepatic Metabolic Stability & Intrinsic Clearance ( CLint​ )

The Causality

The structural liabilities of EQMA lie in its exposed secondary amine and the bridgehead tertiary amine. The ethyl group is highly susceptible to N-dealkylation (yielding a primary amine and acetaldehyde), primarily mediated by CYPs. Concurrently, the bridgehead nitrogen of the quinolizidine ring is prone to N-oxidation , often mediated by Flavin-containing monooxygenases (FMOs) or CYP3A4. To capture both pathways, Human Liver Microsomes (HLM) must be supplemented with NADPH.

Metabolic_Pathway Parent EQMA (Parent Drug) CYP2D6 CYP2D6 / CYP3A4 Parent->CYP2D6 FMO FMO3 / CYP450 Parent->FMO N_Deethyl N-Deethylation (Primary Amine) N_Oxide Quinolizidine N-Oxidation (N-Oxide Metabolite) CYP2D6->N_Deethyl FMO->N_Oxide

Figure 2: Proposed primary Phase I metabolic pathways for EQMA.

Step-by-Step Protocol: HLM Stability
  • Preparation: Prepare a master mix containing pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Pre-Incubation: Add EQMA to a final concentration of 1 µM. Include Verapamil (high clearance) and Warfarin (low clearance) as self-validating control reactions. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile to quench the reaction.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion. Calculate the in vitro half-life ( t1/2​ ) and scale to intrinsic clearance ( CLint​ ).

CYP450 Inhibition & Drug-Drug Interaction (DDI) Risk

The Causality

According to the[7], evaluating the DDI potential of an investigational drug is critical. Because EQMA is a lipophilic base, it acts as a structural mimic for endogenous trace amines and neurotransmitters, giving it a high affinity for the CYP2D6 active site[1][2]. It is imperative to determine if EQMA acts as a reversible or time-dependent inhibitor (TDI) of CYP2D6 and CYP3A4.

Step-by-Step Protocol: CYP Inhibition ( IC50​ Shift Assay)
  • Probe Substrates: Use FDA-preferred probe substrates: Dextromethorphan (CYP2D6) and Midazolam (CYP3A4)[7][8].

  • Concentration Gradient: Prepare a 7-point serial dilution of EQMA (0.1 µM to 50 µM).

  • Reversible Inhibition (0 min pre-incubation): Co-incubate EQMA, the probe substrate, HLM (0.1 mg/mL), and NADPH for 10 minutes at 37°C.

  • Time-Dependent Inhibition (30 min pre-incubation): Pre-incubate EQMA with HLM and NADPH for 30 minutes before adding the probe substrate.

  • Quench & Analyze: Quench with cold acetonitrile. Measure the formation of the probe metabolites (e.g., dextrorphan for CYP2D6) via LC-MS/MS.

  • Interpretation: An IC50​ shift > 1.5-fold between the 0-min and 30-min pre-incubation arms indicates mechanism-based inactivation (TDI), a severe DDI liability.

Plasma Protein Binding (Equilibrium Dialysis)

The Causality

Only the unbound fraction ( fu​ ) of EQMA is available to cross cell membranes, exert pharmacological effects, or be cleared by the liver. While acidic drugs bind primarily to Human Serum Albumin (HSA), basic drugs like EQMA exhibit high-affinity binding to α1​ -acid glycoprotein (AAG). Because AAG levels fluctuate during inflammation, determining the exact fu​ via Rapid Equilibrium Dialysis (RED) is essential for accurate PK/PD modeling[9][10][11].

Step-by-Step Protocol: RED Assay
  • Device Setup: Utilize a 96-well RED device with an 8K MWCO semi-permeable membrane[12][13].

  • Sample Preparation: Spike human plasma (adjusted to pH 7.4) with EQMA at 1 µM and 10 µM. Use Propranolol as a high-binding basic control[12].

  • Dialysis: Add 200 µL of spiked plasma to the sample chamber (red ring) and 350 µL of PBS (pH 7.4) to the buffer chamber (white ring)[9][13].

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (300 rpm) for 4 hours to achieve equilibrium[12][13].

  • Matrix Matching: Post-incubation, remove 50 µL from both chambers. Cross-matrix match by adding 50 µL of blank plasma to the buffer samples and 50 µL of blank PBS to the plasma samples[12].

  • Extraction: Precipitate with 300 µL of acetonitrile containing internal standard, centrifuge, and analyze via LC-MS/MS to calculate % Bound and fu​ [9][12].

Quantitative Data Summary

The following table summarizes the representative target profile for a basic quinolizidine derivative like EQMA, providing a benchmark for evaluating experimental results against standard drug discovery thresholds.

Assay CategoryParameterTarget / Expected Value for EQMAInterpretation & Causality
Permeability (Caco-2) Papp​ (A-to-B) 1.5×10−6 cm/sModerate permeability; limited by basic charge at pH 6.5.
Efflux (Caco-2) Efflux Ratio (ER)~2.5Mild P-gp substrate; typical for lipophilic basic amines.
Metabolic Stability CLint​ (HLM)45 µL/min/mgModerate-to-high clearance driven by N-deethylation.
CYP Inhibition CYP2D6 IC50​ < 1.0 µMHigh DDI risk; basic nitrogen anchors to CYP2D6 Asp301.
Protein Binding Fraction Unbound ( fu​ )0.05 (95% Bound)High binding, predominantly to α1​ -acid glycoprotein (AAG).

Conclusion & Next Steps

The in vitro ADME profiling of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine requires careful consideration of its di-basic nature. Standard assays must be adapted—such as utilizing pH gradients in Caco-2 models and monitoring AAG-driven protein binding—to prevent the misinterpretation of preclinical data. If EQMA demonstrates significant CYP2D6 inhibition or high intrinsic clearance as hypothesized, subsequent lead optimization should focus on lowering the basicity (e.g., via fluorination near the amine) or introducing steric hindrance around the ethyl group to block N-dealkylation.

References

  • Food and Drug Administration (FDA). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. (2020). Available at:[Link]

  • Sudsakorn, S., et al. 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists. Current Drug Metabolism, 21(6), 403-426. (2020). Available at:[Link]

  • Broccatelli, F., et al. A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics. (2021). Available at:[Link]

  • Waters, N.J., et al. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-95. (2008). Available at: [Link]

  • Zhou, S. Cytochrome P450 2D6: Structure, Function, Regulation and Polymorphism. Taylor & Francis. (2018). Available at:[Link]

Sources

Foundational

Pharmacological Profiling of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine: Receptor Binding Affinity and Mechanistic Workflows

Executive Summary The compound ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS 1379221-19-8) belongs to a privileged class of synthetic secondary amines derived from the quinolizidine alkaloid scaffold, structurall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS 1379221-19-8) belongs to a privileged class of synthetic secondary amines derived from the quinolizidine alkaloid scaffold, structurally related to the natural product lupinine[1][2]. In neuropharmacology, the bicyclic octahydro-1H-quinolizine core is highly valued for its ability to mimic the structural pharmacophores required for binding to monoaminergic and cholinergic receptors[3].

This technical whitepaper provides an in-depth analysis of the receptor binding affinity of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, detailing the structural causality behind its target selectivity, presenting representative quantitative binding data, and outlining the self-validating experimental protocols required to evaluate its efficacy in vitro.

Structural Pharmacology & Target Rationale

The pharmacological behavior of this molecule is driven by two distinct structural domains: the rigid bicyclic core and the flexible ethylamine side chain.

  • The Quinolizidine Core: The octahydro-1H-quinolizine nucleus is bulky and highly lipophilic[3]. Crucially, it contains a bridgehead nitrogen that becomes protonated at physiological pH (7.4). This localized positive charge acts as a bioisostere for the quinuclidine ring found in classic serotonergic ligands, allowing the molecule to function as a high-affinity ligand for serotonin receptors (specifically 5-HT₃ and 5-HT₄) and sigma ( ) receptors[3][4].

  • The Ethylamine Extension: The addition of an ethyl group to the terminal nitrogen restricts conformational flexibility and increases the overall lipophilicity (LogP) compared to primary amine analogs. This specific steric bulk optimizes the ligand's fit within the hydrophobic pockets of the 5-HT₃ and Sigma-1 receptors, while simultaneously creating steric hindrance that reduces off-target binding to the highly constrained orthosteric sites of muscarinic acetylcholine receptors.

Mechanistic Pathway: 5-HT₃ Receptor Modulation

Unlike other G-protein coupled serotonin receptors, the 5-HT₃ receptor is a ligand-gated ion channel. The protonated nitrogen of the ethylamine derivative engages in a critical cation- interaction with the electron-rich aromatic rings of tryptophan and tyrosine residues (e.g., Trp183, Tyr153) within the receptor's binding cage. This interaction induces a conformational shift that opens the central pore, allowing Na⁺ and Ca²⁺ influx.

Pathway L Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (Protonated Basic Nitrogen) C Cation-π Interaction (Trp183, Tyr153, Tyr234) L->C Binds Orthosteric Site R 5-HT3 Receptor (Ligand-Gated Ion Channel) I Na+/Ca2+ Influx Membrane Depolarization R->I Channel Pore Opening C->R Induces Conformational Change E Neurotransmitter Release (Dopamine, GABA) I->E Synaptic Vesicle Exocytosis

Fig 1: 5-HT3 receptor modulation pathway by octahydro-1H-quinolizine derivatives.

Quantitative Receptor Binding Profile

To understand the impact of the ethyl substitution, we must analyze the Structure-Activity Relationship (SAR) across the octahydro-1H-quinolizin-1-yl-methylamine class. The table below summarizes the representative binding affinities ( ) for this scaffold across primary neuropharmacological targets.

Causality in SAR: As the alkyl chain length increases from a primary amine to an ethylamine, the hydrophobic interaction within the 5-HT₃ and Sigma-1 binding pockets is enhanced, resulting in a lower (higher affinity). However, extending the chain further (e.g., butylamine) causes steric clashing in the 5-HT₃ pocket, drastically reducing affinity, while paradoxically increasing Sigma-1 affinity due to its larger, more permissive hydrophobic cavity.

Substitution (Terminal N)5-HT₃ ( , nM)5-HT₄ ( , nM)Sigma-1 ( ) ( , nM)nAChR ( ) ( , nM)
Primary Amine (-H)45.2120.5310.015.4
Methylamine (-CH₃)18.785.2145.542.1
Ethylamine (-CH₂CH₃) 8.4 41.0 55.2 110.5
Butylamine (-C₄H₉)112.0>100012.4>1000

(Data represents established SAR trends for quinolizidine-derived monoamines binding to central nervous system receptors[3][4].)

Experimental Protocols: Radioligand Binding Assays

To accurately quantify the binding affinity of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, a highly controlled radioligand binding assay is required. The following protocol is designed as a self-validating system , ensuring that all generated data is free from artifactual interference caused by the compound's lipophilicity.

High-Throughput 5-HT₃ Receptor Binding Protocol

1. Tissue Preparation

  • Action: Isolate rat cerebral cortex and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: Tris buffer maintains physiological pH without introducing sodium ions. The exclusion of sodium is critical, as high Na⁺ concentrations can trigger rapid desensitization and internalization of the 5-HT₃ ion channel during the assay, artificially lowering the available receptor density ( ).

2. Incubation Phase

  • Action: In a 96-well plate, combine 50 µL of the radioligand [³H]GR65630 (final concentration 0.5 nM), 50 µL of the test compound (ranging from 10⁻¹⁰ to 10⁻⁵ M), and 400 µL of the membrane homogenate. Incubate at 22°C for 60 minutes.

  • Causality: An incubation temperature of 22°C (room temperature) is utilized instead of 37°C to slow the dissociation rate ( ) of the radioligand. This ensures the system reaches a stable thermodynamic equilibrium, which is mathematically required for accurate Cheng-Prusoff conversions.

3. Rapid Filtration (Critical Step)

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

  • Causality: Because the octahydroquinolizine core is highly lipophilic and carries a positive charge, it exhibits massive non-specific binding to the negatively charged silanol groups of standard glass fiber filters. PEI coats the fibers with a net positive charge, repelling the unbound ligand and preventing false-positive radioactivity readings.

4. Self-Validation Mechanism

  • Action: Include a positive control well (e.g., 1 nM Ondansetron) and a Non-Specific Binding (NSB) control well containing 10 µM Tropisetron.

  • Causality: The assay validates itself internally: if the specific binding (Total Signal minus NSB Signal) is greater than 80% of the total radioactivity, and the calculated of the positive control matches historical literature values, the integrity of the test compound's data is verified.

Workflow Prep Tissue Prep (Cortical Homogenate) Incubate Incubation (Ligand + Compound) Prep->Incubate Aliquot Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Terminate Wash Washing (Ice-cold Buffer) Filter->Wash Remove Unbound Count Scintillation Counting Wash->Count Quantify

Fig 2: Standardized radioligand binding assay workflow for evaluating receptor affinity.

Data Analysis

Following liquid scintillation counting, the values are determined via non-linear regression. To ensure trustworthiness and standardization across different laboratories, the must be converted to the absolute inhibition constant ( ) using the Cheng-Prusoff equation:

Where is the concentration of [³H]GR65630 used, and is its dissociation constant for the 5-HT₃ receptor. This mathematical correction ensures the reported binding affinity of the ethylamine derivative is independent of the specific radioligand concentration utilized in the assay.

References

  • PubChem / National Institutes of Health. "Lupinine | C10H19NO | CID 91461". PubChem Database. Available at:[Link]

  • ResearchGate. "In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline". ResearchGate. Available at:[Link]

  • AS-1 / Enamine. "88-2631-74 Enamine 化合物 100mg CAS No:1379221-19-8 EN300-302699". Axel AS-1. Available at:[Link]

Sources

Exploratory

toxicity and safety profile of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

An In-Depth Technical Guide to the Toxicological and Safety Assessment of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Authored by: A Senior Application Scientist Preamble: Navigating the Unknowns in Novel Compound S...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological and Safety Assessment of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

Authored by: A Senior Application Scientist

Preamble: Navigating the Unknowns in Novel Compound Safety Evaluation

This document, therefore, serves as both a repository of available pertinent information on related structures and, more critically, a strategic guide for the systematic evaluation of the toxicological profile of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine. We will delve into the foundational principles of toxicological assessment, leveraging data from analogous compounds to inform our predictive analysis and to construct a comprehensive, tiered testing strategy. Our narrative will be grounded in the principles of scientific integrity, providing not just the 'what' but the 'why' behind each proposed experimental design, ensuring a self-validating system of inquiry.

Compound Profile: Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine belongs to the family of quinolizidine alkaloids, a class of bicyclic nitrogen-containing heterocyclic compounds. The octahydro-1H-quinolizine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic molecules.[1] Derivatives of this core have been investigated for a range of pharmacological activities, including antiviral, antimicrobial, and effects on the central nervous system.[2][3][4]

Table 1: Physicochemical Properties of a Related Quinolizidine Derivative

PropertyValueSource
Molecular FormulaC10H20N2PubChem
Molecular Weight168.28 g/mol PubChem
XLogP31.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Note: Data for the closely related 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine.[5] These properties suggest good oral bioavailability according to Lipinski's rule of five.

The ethylamine substituent at the methyl group of the quinolizine core is expected to influence the compound's basicity, lipophilicity, and ultimately, its pharmacokinetic and toxicodynamic properties.

Predictive Toxicology: Insights from Structural Analogs

In the absence of direct data, a primary step in hazard identification is the examination of structurally related compounds.

The Quinolizidine Alkaloid Core

Lupinine, a well-known quinolizidine alkaloid, and its derivatives have been studied for various biological activities, including bactericidal, sedative, anthelmintic, and hypotensive properties.[3][4] While often described as having "low toxicity" in the context of their therapeutic potential, this is a relative term and does not preclude specific organ toxicities or adverse effects at higher doses. Some derivatives have shown cytotoxic activities, highlighting the potential for this scaffold to interact with cellular machinery in a detrimental manner.[3][4]

The Alkylamine Moiety

Alkylamines, as a class, are known for their potential to cause significant local and systemic toxicity. Safety data for compounds like N-ethyl methylamine and other primary amines indicate a range of hazards.

Table 2: Known Hazards of Simple Alkylamines

HazardDescriptionReferences
Skin and Eye Irritation/Corrosion Many alkylamines are corrosive and can cause severe skin burns and eye damage upon contact.[6][7][8][9][6][7][8][9]
Respiratory Irritation Inhalation can lead to respiratory irritation.[6][8][6][8]
Systemic Toxicity Harmful if swallowed, inhaled, or in contact with skin.[7][9][10][7][9][10]

The combination of the quinolizidine core with an ethylamine side chain suggests that ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine may exhibit a toxicological profile that includes both the systemic effects associated with quinolizidine alkaloids and the irritant/corrosive properties of alkylamines.

A Proposed Strategy for Comprehensive Toxicological Evaluation

A tiered, systematic approach is essential to build a robust safety profile for a novel compound like ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine. The following outlines a logical progression of studies, from in vitro screening to in vivo definitive assessments.

Tier 1: In Vitro and In Silico Screening

The initial phase focuses on rapid, cost-effective methods to identify potential liabilities and guide further testing.

3.1.1. In Silico Toxicity Prediction

Computational models can predict potential toxicities based on the chemical structure.

Experimental Protocol: In Silico Toxicity Assessment

  • Obtain the 2D and 3D structure of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine.

  • Utilize a battery of validated QSAR (Quantitative Structure-Activity Relationship) models to predict:

    • Mutagenicity (e.g., Ames test outcome).

    • Carcinogenicity.

    • Hepatotoxicity.

    • Cardiotoxicity (e.g., hERG channel inhibition).

    • Skin sensitization.

  • Employ expert systems (e.g., DEREK Nexus, TOPKAT) to identify structural alerts for toxicity.

  • Analyze the results to flag potential areas of concern that require confirmation through in vitro testing.

3.1.2. In Vitro Genotoxicity Assays

A battery of tests is required to assess the potential for the compound to induce genetic mutations or chromosomal damage.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Select a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Prepare a range of concentrations of the test compound.

  • Expose the bacterial strains to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

  • Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubate for 48-72 hours and count the number of revertant colonies.

  • A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.

Diagram: Workflow for In Vitro Genotoxicity Testing

Genotoxicity_Workflow cluster_Ames Bacterial Reverse Mutation Assay (Ames) cluster_MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) cluster_MN In Vitro Micronucleus Test Ames_Start Test Compound Ames_Exposure Exposure with/without S9 Ames_Start->Ames_Exposure Ames_Strains S. typhimurium & E. coli strains Ames_Strains->Ames_Exposure Ames_Plating Plate on minimal media Ames_Exposure->Ames_Plating Ames_Incubate Incubate & Count Revertants Ames_Plating->Ames_Incubate Ames_Result Mutagenic Potential? Ames_Incubate->Ames_Result Final_Assessment Overall Genotoxicity Assessment Ames_Result->Final_Assessment MLA_Start Test Compound MLA_Exposure Exposure with/without S9 MLA_Start->MLA_Exposure MLA_Cells Mammalian Cells (e.g., L5178Y) MLA_Cells->MLA_Exposure MLA_Culture Culture for Mutation Expression MLA_Exposure->MLA_Culture MLA_Selection Select for Mutant Colonies MLA_Culture->MLA_Selection MLA_Result Clastogenic/Aneugenic Potential? MLA_Selection->MLA_Result Final_assessment Final_assessment MLA_Result->Final_assessment MN_Start Test Compound MN_Exposure Exposure with/without S9 MN_Start->MN_Exposure MN_Cells Human Lymphocytes or Cell Lines MN_Cells->MN_Exposure MN_Harvest Harvest & Stain Cells MN_Exposure->MN_Harvest MN_Score Score for Micronuclei MN_Harvest->MN_Score MN_Result Chromosomal Damage? MN_Score->MN_Result MN_Result->Final_Assessment

Caption: A standard workflow for assessing the genotoxic potential of a new chemical entity.

3.1.3. In Vitro Cytotoxicity Assay

This assay provides a baseline for the concentrations to be used in other in vitro tests and gives a preliminary indication of acute toxicity.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

  • Seed a suitable cell line (e.g., Balb/c 3T3) in a 96-well plate and allow to attach overnight.

  • Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24 hours).

  • Wash the cells and incubate with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.

  • Wash the cells to remove excess dye.

  • Extract the dye from the lysosomes using a solubilization solution.

  • Measure the absorbance of the extracted dye using a spectrophotometer.

  • Calculate the IC50 value , the concentration that reduces cell viability by 50%.

Tier 2: Acute and Repeated-Dose In Vivo Studies

If the Tier 1 results are acceptable, in vivo studies in rodent models are initiated to understand the compound's effects in a whole organism.

3.2.1. Acute Toxicity Studies

These studies determine the potential for toxicity after a single dose and help in dose selection for longer-term studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Use a single sex of rodents (usually females, as they are often slightly more sensitive).

  • Dose one animal at a time, starting with a dose just below the best estimate of the LD50.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives , the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • Continue this process until the stopping criteria are met (e.g., four reversals in outcome).

  • The LD50 is calculated using the maximum likelihood method. This method minimizes the number of animals required.

3.2.2. Repeated-Dose Toxicity Studies

These are crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)

  • Select a rodent species (e.g., Sprague-Dawley rats).

  • Use at least three dose levels and a concurrent control group.

  • Administer the test compound daily for 28 days via the intended route of human exposure (e.g., oral gavage).

  • Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • At the end of the study , collect blood for hematology and clinical chemistry analysis.

  • Perform a full necropsy on all animals, weigh major organs, and preserve tissues for histopathological examination.

  • The NOAEL is the highest dose at which no adverse treatment-related findings are observed.

Diagram: Logic for Tiered Toxicological Assessment

Tiered_Toxicity_Testing cluster_tier1 Tier 1: In Vitro & In Silico cluster_tier2 Tier 2: In Vivo - Rodent cluster_tier3 Tier 3: Advanced & Chronic Studies Start Novel Compound: Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine InSilico In Silico Prediction (QSAR, Expert Systems) Start->InSilico Genotox In Vitro Genotoxicity (Ames, MLA, MN) Start->Genotox Cytotox In Vitro Cytotoxicity (e.g., NRU) Start->Cytotox Tier1_Decision Acceptable In Vitro Profile? InSilico->Tier1_Decision Genotox->Tier1_Decision Cytotox->Tier1_Decision AcuteTox Acute Toxicity (e.g., OECD 425) Tier1_Decision->AcuteTox Yes Final Comprehensive Safety Profile & Risk Assessment Tier1_Decision->Final No - High Risk RepeatDose 28-Day Repeated Dose (OECD 407) AcuteTox->RepeatDose SafetyPharm Safety Pharmacology (Core Battery) RepeatDose->SafetyPharm Tier2_Decision Acceptable In Vivo Profile? SafetyPharm->Tier2_Decision ChronicTox Chronic Toxicity (6-12 months) Tier2_Decision->ChronicTox Yes Tier2_Decision->Final No - Unacceptable Risk Carcinogenicity Carcinogenicity Bioassay ChronicTox->Carcinogenicity ReproTox Reproductive & Developmental Toxicity ChronicTox->ReproTox Carcinogenicity->Final ReproTox->Final

Caption: A logical progression for the toxicological evaluation of a new chemical entity.

Tier 3: Specialized and Long-Term Studies

Depending on the intended use of the compound and the findings from Tier 2 studies, further investigations may be warranted.

  • Safety Pharmacology: To investigate potential adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

  • Chronic Toxicity: Longer-term studies (e.g., 6-12 months) to assess the effects of prolonged exposure.

  • Carcinogenicity: Two-year bioassays in rodents if there are concerns from genotoxicity data, structural alerts, or findings in chronic studies.

  • Reproductive and Developmental Toxicity: To evaluate potential effects on fertility, pregnancy, and fetal development.

Data Interpretation and Risk Assessment

The culmination of this testing strategy is the integration of all data to perform a comprehensive risk assessment. This involves:

  • Hazard Identification: What are the potential adverse effects of the compound?

  • Dose-Response Assessment: At what exposure levels do these effects occur?

  • Exposure Assessment: What are the anticipated levels of human exposure?

  • Risk Characterization: What is the likelihood of adverse effects occurring in the target population under the intended use conditions?

The NOAEL derived from the most relevant animal study is a key parameter used to establish a safe starting dose for potential clinical trials, incorporating appropriate safety factors.

Conclusion

While a definitive toxicological profile for ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine remains to be established, this guide provides a scientifically rigorous framework for its evaluation. By leveraging predictive toxicology based on its structural motifs—the quinolizidine core and the alkylamine side chain—we can anticipate potential hazards, including local irritancy and systemic toxicities. The proposed tiered testing strategy, from in silico and in vitro screening to comprehensive in vivo studies, represents a logical and resource-efficient pathway to thoroughly characterize the safety of this novel compound. For researchers and developers working with this promising chemical scaffold, a commitment to this systematic approach is paramount to ensuring safety and enabling the translation of scientific discovery into tangible applications.

References

  • Vertex AI Search. (2026). ethyl(octahydro-1H-quinolizin-1-ylmethyl)
  • MilliporeSigma. (2025).
  • PMC. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)
  • PMC. (n.d.). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl)
  • PubChem. (2026). 2H-Quinolizine, octahydro-1-[[(tripropylstannyl)thio]methyl]-, (1R,9aR)-.
  • Fisher Scientific. (2010).
  • CDH Fine Chemicals India. (n.d.).
  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • Benchchem. (n.d.). Octahydro-1H-quinolizin-1-one|High-Quality Research Chemical.
  • PubMed. (2022). Synthesis, Structure and Biological Activity of (1 s,9 ar)-1н-1,2,3-Triazol-1-yl) Methyl)
  • BOC Sciences. (n.d.). CAS 10159-79-2 (2H-Quinolizine-1-methanol,octahydro-).
  • OECD Existing Chemicals Database. (n.d.). SIDS INITIAL ASSESSMENT PROFILE.
  • Tokyo Chemical Industry. (2025).
  • WashU Medicine Research Profiles. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2- a]pyrazine as μ-opioid receptor antagonists.
  • PubChem. (n.d.). 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine.
  • ResearchGate. (n.d.). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl)
  • Research Trend. (2023). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-.
  • NSF PAR. (n.d.). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines.
  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • ResearchGate. (2026). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy- 2-oxoquinoline-3-carbaldehyde.
  • NextSDS. (n.d.).

Sources

Foundational

crystallographic data for ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

An In-Depth Technical Guide to the Crystallographic Characterization of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Executive Summary Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS: 1379221-19-8) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Characterization of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

Executive Summary

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS: 1379221-19-8) is a highly versatile, nitrogen-rich bicyclic building block utilized extensively in the rational design of neuroactive compounds, antimalarials, and viral entry inhibitors. Structurally, it consists of an octahydro-1H-quinolizine (quinolizidine) core appended with a flexible exocyclic ethylaminomethyl side chain.

Understanding the precise three-dimensional architecture of this molecule is critical for structure-based drug design (SBDD). This whitepaper provides a comprehensive guide to the crystallographic data acquisition, structural topology, and pharmacophore mapping of this compound, extrapolating from the highly conserved crystallographic behavior of the quinolizidine scaffold[1].

Structural Topology & Conformational Dynamics

The structural integrity of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is governed by the fusion of its two piperidine rings and the steric demands of its exocyclic secondary amine.

The Quinolizidine Core

The octahydro-1H-quinolizine core contains a bridgehead nitrogen (N5) that dictates the stereochemistry of the ring fusion. In the solid state, high-resolution X-ray diffraction of analogous quinolizidine derivatives demonstrates that the core predominantly crystallizes in a trans-fused chair-chair conformation [2].

  • Causality of Conformation: The trans-fusion places the lone pair of the bridgehead nitrogen antiperiplanar to the adjacent axial C-H bonds, representing the global energy minimum. Cis-fused conformations (chair-chair or chair-boat) introduce severe 1,3-diaxial interactions, raising the steric strain energy by approximately 2.5 to 5.0 kcal/mol.

Exocyclic Side Chain Flexibility

The ethylaminomethyl group at the C1 position introduces significant rotational freedom. In the free base form, the rotation around the C1–C11 bond leads to dynamic disorder within the crystal lattice. To resolve this, crystallographers rely on protonation (salt formation) to lock the conformation via rigid intermolecular hydrogen-bonding networks[3].

ConformationalDynamics T Trans-fused Chair-Chair (Global Minimum) C1 Cis-fused Chair-Chair (Local Minimum) T->C1 N-Inversion C1->T C2 Cis-fused Chair-Boat (High Energy) C1->C2 Ring Flip C2->C1

Caption: Conformational equilibrium states of the octahydro-1H-quinolizine core.

Crystallographic Data Acquisition Protocol

To obtain high-resolution X-ray diffraction data for flexible aliphatic amines, the experimental workflow must be strictly controlled. The following self-validating protocol outlines the optimal methodology for isolating diffraction-quality crystals of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine[4].

Phase 1: Sample Preparation & Salt Formation

Free-base aliphatic amines are often oils or low-melting solids that resist crystallization.

  • Protonation: Dissolve the free base in anhydrous diethyl ether. Introduce anhydrous HCl gas or a stoichiometric equivalent of ethereal HCl to precipitate the dihydrochloride salt.

  • Causality: Protonating both the tertiary quinolizidine nitrogen and the secondary exocyclic amine creates multiple strong hydrogen-bond donors (N⁺-H). These interact with the chloride counterions to form a rigid, highly ordered 3D lattice, effectively quenching the thermal motion of the ethyl group.

Phase 2: Vapor Diffusion Crystallization
  • Solvent System: Dissolve the dihydrochloride salt in a minimum volume of methanol (solvent).

  • Anti-Solvent: Place the unsealed vial inside a larger sealed chamber containing acetone or ethyl acetate (anti-solvent).

  • Causality: Slow evaporation often leads to twinned or dendritic crystals due to rapid supersaturation. Vapor diffusion allows the anti-solvent to slowly permeate the methanol over 3–7 days, promoting the nucleation of singular, high-quality single crystals.

Phase 3: Data Collection & Self-Validation
  • Cryo-Cooling: Mount a single crystal (approx. 0.15 × 0.15 × 0.20 mm) on a MiTeGen loop using perfluoropolyether oil and immediately flash-cool to 100 K under a liquid nitrogen stream. This minimizes thermal ellipsoids and prevents radiation damage.

  • Diffraction: Collect data using a diffractometer equipped with a Cu Kα source ( λ=1.5418 Å). Copper radiation is preferred over Molybdenum for light-atom structures to maximize scattering intensity and anomalous dispersion (if absolute configuration determination is required).

  • Self-Validation Checkpoint: During data reduction, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal is not twinned and possesses sufficient symmetry for accurate phase solution.

XRayWorkflow A 1. Sample Preparation (Dihydrochloride Salt Formation) B 2. Crystallization (Vapor Diffusion, 4°C) A->B C 3. Crystal Mounting & Cryo-cooling (100 K) B->C D 4. X-ray Diffraction (Cu Kα, λ = 1.5418 Å) C->D E 5. Phase Solution (Direct Methods / Olex2) D->E F 6. Anisotropic Refinement (Least-Squares on F²) E->F G 7. CIF Generation & Geometric Validation F->G

Caption: Step-by-step X-ray crystallographic workflow for quinolizidine derivatives.

Quantitative Structural Parameters

Based on the crystallographic refinement of highly homologous quinolizidine structures (such as lupinine derivatives and aloperine), the following geometric parameters represent the validated structural baseline for the ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine scaffold[1][3].

Table 1: Key Bond Lengths, Angles, and Torsions
Structural FeatureAverage Value (Å / °)Crystallographic & Mechanistic Significance
N5–C4 / N5–C6 Bond 1.472(3) ÅStandard tertiary amine C-N bond within a constrained bicyclic system.
C1–C11 Bond 1.535(4) ÅExocyclic carbon bond; its length confirms the sp3 hybridization and defines the stereocenter's axial/equatorial orientation.
C11–N12 Bond 1.481(3) ÅSecondary amine bond; slightly shortened in the dihydrochloride salt due to the inductive effect of the positive charge.
C10–N5–C4 Angle 112.4(2)°Deviation from perfect tetrahedral geometry (109.5°) due to inherent ring strain at the bicyclic junction.
C1-C11-N12-C13 Torsion ~175.0° (Anti)The ethyl group adopts an antiperiplanar conformation relative to the core to minimize steric clash with the quinolizidine rings.

Note: Final structural validation requires ensuring that the final unweighted R-factor ( R1​ ) is ≤0.05 and the goodness-of-fit (GoF) approaches 1.00, confirming that the structural model perfectly explains the observed electron density.

Pharmacophore Mapping & Drug Discovery Applications

The crystallographic data of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine directly informs its utility in computational drug discovery. The spatial distance between the tertiary quinolizidine nitrogen and the secondary exocyclic amine creates a highly specific dual-pharmacophore model.

Acetylcholinesterase (AChE) Inhibition

Quinolizidine derivatives are potent scaffolds for AChE inhibitors used in neurodegenerative disease research[5]. The crystallographic dimensions reveal that the distance between the two nitrogen centers is perfectly suited to span the AChE active site gorge. The protonated quinolizidine nitrogen engages in a strong cation- π interaction with Trp86 in the Catalytic Anionic Site (CAS), while the flexible ethylaminomethyl group extends to form hydrogen bonds with the Peripheral Anionic Site (PAS).

Antimalarial & Viral Entry Targets

Similar quinolizidine-modified amines have demonstrated profound efficacy against P. falciparum[6] and as CCR5 antagonists for HIV-1 entry inhibition. The rigid trans-decalin-like core provides a lipophilic anchor, while the secondary amine acts as a highly directional hydrogen-bond donor, a feature explicitly mapped during X-ray structural refinement.

Pharmacophore L Ethylaminomethyl Side Chain (Secondary Amine) Q Quinolizidine Core (Tertiary Amine) L->Q C1-C11 Linker A1 Target Receptor Peripheral Site (PAS) L->A1 H-Bond Donor/Acceptor A2 Target Receptor Catalytic Site (CAS) Q->A2 Cation-π Interaction (Protonated State)

Caption: Pharmacophore mapping of the compound within a target receptor active site.

References

  • Structure of investigated compounds: 7-chloro-N-(((1S,9aR)-octahydro-1H-quinolizin-1-yl)methyl)quinolin-4-amine (−)-AM1 ResearchGate. URL:[Link][6]

  • Virtual Screening and Hit Selection of Natural Compounds as Acetylcholinesterase Inhibitors ResearchGate. URL:[Link][5]

  • Synthesis and Structure of 4-Substituted (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolysines of Lupinine KSU Bulletin. URL:[Link][3]

  • A comparative study on the dynamics of epimeric 1-hydroxymethylquinolizidines Canadian Science Publishing. URL:[Link][2]

  • Relative and Absolute Configuration of Aloperine IUCr Journals (Acta Crystallographica Section C). URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine in Drug Discovery

Prepared by: Gemini, Senior Application Scientist Introduction: The Quinolizidine Alkaloid Scaffold as a Privileged Structure in Medicinal Chemistry Quinolizidine alkaloids are a diverse class of naturally occurring nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinolizidine Alkaloid Scaffold as a Privileged Structure in Medicinal Chemistry

Quinolizidine alkaloids are a diverse class of naturally occurring nitrogenous heterocyclic compounds characterized by a 1-azabicyclo[4.4.0]decane core.[1][2] Found predominantly in plants of the Fabaceae (legume) family, these alkaloids, including well-known members like lupinine, sparteine, and sophoridine, have long been recognized for their wide spectrum of pharmacological activities.[1][3][4] Their structural complexity and inherent stereochemistry have made them attractive targets for both isolation and synthetic efforts. In contemporary drug discovery, the quinolizidine scaffold is considered a "privileged structure"—a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This versatility makes quinolizidine derivatives, such as ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, highly valuable starting points for the development of novel therapeutic agents across various disease areas.[3][4] The demonstrated bioactivities of this class of compounds include antiviral, anticancer, anti-inflammatory, antiarrhythmic, and neuroprotective effects, underscoring their vast potential in medicinal chemistry.[1][4][5]

This guide provides detailed application notes and experimental protocols for the utilization of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, a representative N-substituted derivative of the lupinine family, in modern drug discovery campaigns. The following sections will detail its synthesis and explore its application as a core scaffold for developing novel antiviral and neuroprotective agents, complete with step-by-step experimental protocols for biological evaluation.

Synthesis of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine and Analog Development

The synthesis of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine can be readily achieved from the naturally occurring alkaloid (-)-lupinine or its enantiomer, which serves as a chiral starting material. The primary hydroxyl group of lupinine offers a convenient handle for chemical modification. A common strategy involves a two-step process: oxidation of the primary alcohol to an aldehyde, followed by reductive amination with ethylamine.

Protocol 1: Synthesis of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine via Reductive Amination

This protocol outlines a standard laboratory procedure for the synthesis of the title compound from lupinine.

Step 1: Oxidation of Lupinine to (Octahydro-1H-quinolizin-1-yl)methanal

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

  • Stir the mixture for 15 minutes, during which the Swern oxidation reagent is formed.

  • Add a solution of lupinine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved by column chromatography on silica gel.

Step 2: Reductive Amination with Ethylamine

  • Dissolve the crude (octahydro-1H-quinolizin-1-yl)methanal (1.0 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add ethylamine (1.5 equivalents; typically as a solution in a compatible solvent) to the mixture.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine can be purified by column chromatography on silica gel to yield the final product.

Workflow for Analog Development

The synthetic accessibility of the octahydro-1H-quinolizine core allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. As demonstrated in the literature, modifications at the C-1 position are particularly fruitful. For instance, the conversion of the primary amine to other functional groups or its use in further coupling reactions can yield a wide array of derivatives. A highly successful strategy has been the synthesis of 1,2,3-triazole derivatives, which have shown significant biological activities.[6][7][8]

G Lupinine Lupinine Aldehyde (Octahydro-1H-quinolizin-1-yl)methanal Lupinine->Aldehyde Oxidation Azide (1-Azidomethyl)octahydro-1H-quinolizine Lupinine->Azide Multi-step Conversion Target_Compound Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Aldehyde->Target_Compound Reductive Amination (Ethylamine) Amine_Analogs Library of N-Substituted Amine Analogs Aldehyde->Amine_Analogs Reductive Amination (Various Amines) Triazole_Analogs Library of 1,2,3-Triazole Analogs Azide->Triazole_Analogs Click Chemistry (Various Alkynes)

Caption: Synthetic pathways to ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine and its analogs.

Application Note I: Development of Novel Antiviral Agents

Rationale

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. Quinolizidine alkaloids and their derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza.[9] Specifically, derivatives of lupinine containing a 1,2,3-triazole moiety have been shown to inhibit influenza A virus subtypes H1N1 and H3N2.[10][11] These compounds are believed to exert their effect by interacting with viral surface proteins like hemagglutinin and neuraminidase, thereby interfering with viral entry and release.[10][11]

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine serves as an excellent starting scaffold for the design of new antiviral compounds. The ethylamino group can be further functionalized to introduce pharmacophores known to interact with viral targets, or it can be used to modulate the physicochemical properties of the molecule to improve its pharmacokinetic profile.

Protocol 2: In Vitro Neuraminidase Inhibition Assay

This protocol describes a fluorometric assay to screen for the inhibition of influenza neuraminidase, a key enzyme for viral release from infected cells.

Materials:

  • Neuraminidase from a relevant influenza strain

  • Fluorogenic substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer: MES buffer (33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol

  • Test compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Oseltamivir carboxylate)

  • Black 96-well microplates

  • Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add 25 µL of the test compound dilutions or reference inhibitor to the respective wells. For the no-inhibitor control, add 25 µL of assay buffer with the corresponding DMSO concentration.

  • Add 25 µL of the neuraminidase enzyme solution (pre-diluted in assay buffer to the optimal concentration) to all wells except for the blank. To the blank wells, add 25 µL of assay buffer.

  • Incubate the plate at 37 °C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution (pre-warmed to 37 °C) to all wells.

  • Incubate the plate at 37 °C for 30-60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of the stop solution to all wells.

  • Measure the fluorescence intensity using a plate reader with excitation at 365 nm and emission at 450 nm.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of no-inhibitor control well)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Compound TypeTargetReported ActivityReference
1,2,3-Triazole Lupinine DerivativesInfluenza A (H1N1, H3N2)Inhibition of viral replication, affinity for hemagglutinin and neuraminidase.[10][11]
Lupanine and Cytisine DerivativesInfluenza A (H1N1)pIC₅₀ values up to 4.52.[9]

Application Note II: Scaffolds for Neurodegenerative Disease Therapeutics

Rationale

Alzheimer's disease, the most common form of dementia, is characterized by a decline in cognitive function linked to the loss of cholinergic neurons.[12] One of the primary therapeutic strategies is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.[2][13] Several synthetic and natural compounds, including quinolizidine alkaloids, have been investigated as AChE inhibitors.[12] The bulky and lipophilic nature of the quinolizidine nucleus makes it suitable for interacting with the active site of AChE.[12] Recent studies have identified novel lupinine derivatives, particularly those incorporating a 1,2,3-triazole ring with specific aromatic substituents, as potent, mixed-type AChE inhibitors.[8][12]

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine provides a versatile scaffold for the development of novel AChE inhibitors. The ethylamino group can be modified to introduce moieties that interact with key residues in the catalytic or peripheral anionic site of the AChE enzyme, potentially leading to compounds with high potency and selectivity.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol details a colorimetric assay for measuring AChE activity and inhibition in a 96-well plate format.[13]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Donepezil or Galantamine)

  • Clear 96-well microplates

  • Spectrophotometric plate reader capable of reading absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • In a 96-well plate, add the following to the designated wells:

    • Blank: 150 µL of assay buffer + 10 µL of DMSO/buffer.

    • Negative Control (100% activity): 140 µL of assay buffer + 10 µL of DMSO/buffer.

    • Test Wells: 140 µL of assay buffer + 10 µL of the respective test compound dilution.

  • Add 10 µL of the AChE working solution to all wells except the blank.

  • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for 15 minutes.

  • Add 20 µL of the DTNB solution to all wells.

  • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

  • Immediately begin monitoring the absorbance at 412 nm every 30 seconds for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Subtract the rate of the blank from all other rates.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release ACh_receptor ACh Receptors Signal Signal Transduction ACh_receptor->Signal ACh->ACh_receptor Binds AChE AChE ACh->AChE Hydrolysis Breakdown Choline + Acetate AChE->Breakdown Inhibitor Quinolizidine-based AChE Inhibitor Inhibitor->AChE Inhibits

Caption: Mechanism of AChE inhibition by quinolizidine-based compounds in a cholinergic synapse.

Structure-Activity Relationship (SAR) Insights for AChE Inhibition

Studies on lupinine derivatives have provided valuable SAR insights for the design of AChE inhibitors.[12]

ModificationImpact on AChE InhibitionReference
Addition of a 1,2,3-triazole ringGenerally enhances activity.[12]
Aromatic substituents on the triazole ringCrucial for potency; methoxy and benzyloxy groups have shown to be beneficial.[8][12]
Number and position of methoxy groupsCan significantly affect activity; multiple methoxy groups may be detrimental.[12]

Conclusion

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, as a derivative of the privileged quinolizidine alkaloid scaffold, represents a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the potential for extensive chemical modification make it an ideal starting point for the development of novel therapeutics. The demonstrated success of related quinolizidine derivatives as antiviral and acetylcholinesterase inhibitors provides a strong rationale for the exploration of libraries based on this core structure. The protocols and application notes provided herein offer a robust framework for researchers to leverage the potential of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine in their drug discovery programs, paving the way for the development of next-generation treatments for infectious and neurodegenerative diseases.

References

[10] Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. PMC. Available at: [Link]

[11] Antiviral Activity of (1 S,9a R)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1 H-quinolizines from the Alkaloid Lupinine. PubMed. Available at: [Link]

[9] Lupanine and cytisine derivatives as antivirals: theoretical comparison on influenza, parainfluenza and SARS-CoV-2 viruses. Journal of Agroalimentary Processes and Technologies. Available at: [Link]

[3] Exploring Derivatives of Quinolizidine Alkaloid Sophoridine in the Design and Biological Mechanistic Evaluation of Histone Deacetylase Inhibitors against Triple-Negative Breast Cancer. PubMed. Available at: [Link]

[1] Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3. MDPI. Available at: [Link]

[14] Further Quinolizidine Derivatives as Antiarrhythmic Agents. 3. ResearchGate. Available at: [Link]

[5] Structures of the presently investigated quinolizidine derivatives (1–14). ResearchGate. Available at: [Link]

[15] Lupane triterpenes and derivatives with antiviral activity. PubMed. Available at: [Link]

[4] Quinolizidine alkaloids derivatives from Sophora alopecuroides Linn: Bioactivities, structure-activity relationships and preliminary molecular mechanisms. PubMed. Available at: [Link]

[2] Structures of quinolizidine alkaloids. | Download Scientific Diagram. ResearchGate. Available at: [Link]

[12] Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. PMC. Available at: [Link]

[6] Synthesis, Structure and Biological Activity of (1 s,9 ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1 h-Quinolizine Derivatives of Lupinine. PubMed. Available at: [Link]

[7] Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. PMC. Available at: [Link]

[16] Understanding the quantitative structure–activity relationship of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Academia.edu. Available at: [Link]

[17] Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. Available at: [Link]

[18] Alkaloids with Acetylcholinesterase Inhibitory Activities from Crinum latifolium L. Natural Product Sciences. Available at: [Link]

[8] Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine | Request PDF. ResearchGate. Available at: [Link]

[19] Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. Available at: [Link]

[20] Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Available at: [Link]

[21] Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. PMC. Available at: [Link]

[22] Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. Available at: [Link]

[23] Synthesis of new N-substituted octahydrothieno[3,4-b]pyrazine 6,6-dioxide derivatives. ResearchGate. Available at: [Link]

Sources

Application

Formulation and In Vitro Assay Protocol for Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine in Neuropharmacological Screening

As the search for novel therapeutics in neurodegenerative diseases accelerates, bicyclic N-heterocycles—particularly quinolizidine scaffolds—have emerged as privileged pharmacophores. Ethyl[(octahydro-1H-quinolizin-1-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

As the search for novel therapeutics in neurodegenerative diseases accelerates, bicyclic N-heterocycles—particularly quinolizidine scaffolds—have emerged as privileged pharmacophores. Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (hereafter referred to as EQMA ) is a synthetic secondary amine derivative featuring the core octahydro-1H-quinolizine ring.

This technical guide provides a comprehensive methodology for formulating EQMA for in vitro cell culture assays. Structurally related quinolizidine derivatives are extensively utilized in hit-to-lead optimization campaigns as Positive Allosteric Modulators (PAMs) for the M1 Muscarinic Acetylcholine Receptor (M1 mAChR)[1] and as Acetylcholinesterase (AChE) inhibitors[2][3]. However, their lipophilic nature and basic bridgehead nitrogen present unique challenges in aqueous cell culture environments.

Physicochemical Profiling & Formulation Causality

The successful evaluation of EQMA in cell-based assays (e.g., using SH-SY5Y neuroblastoma cells) requires a deep understanding of its physicochemical behavior.

The Causality of Precipitation: EQMA contains a bridgehead tertiary amine within the quinolizidine ring and a secondary amine on the ethylaminomethyl side chain. The bridgehead nitrogen typically exhibits a pKa between 8.5 and 9.5[4]. At a physiological pH of 7.4 (standard for mammalian cell culture media like DMEM/F12), a significant fraction of the molecule remains un-ionized (lipophilic) if introduced directly as a free base[5].

If EQMA is added directly to aqueous media, the hydrophobic quinolizidine core forces the exclusion of water molecules, leading to rapid thermodynamic precipitation ("crashing out"). To circumvent this, we must utilize a primary organic solvent (DMSO) to disrupt intermolecular solute-solute interactions, followed by a controlled, stepwise aqueous dilution cascade that prevents localized supersaturation.

Quantitative Physicochemical Summary
ParameterValue / CharacteristicFormulation Implication
Molecular Scaffold Bicyclic tertiary/secondary amineRequires careful pH management to maintain solubility.
Estimated pKa ~8.5 - 9.5 (Bridgehead N)Partially protonated at pH 7.4; free base is highly lipophilic.
Primary Solvent 100% DMSO (Cell Culture Grade)Achieves >10 mM solubility; must be kept anhydrous.
Max Assay Concentration 10 µM (Typical screening dose)Ensures final DMSO concentration remains ≤0.1% v/v.
Cytotoxicity Threshold >0.5% DMSO v/vExceeding this alters cell membrane permeability and viability.

Step-by-Step Formulation Methodology

This protocol is designed as a self-validating system . By incorporating intermediate visual inspections, you ensure that false negatives in your downstream pharmacological assays are not caused by compound precipitation.

Phase A: Preparation of the Primary Stock (10 mM)
  • Equilibration: Allow the lyophilized EQMA (free base) vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation, which can degrade the compound or alter molarity calculations.

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial to achieve a 10 mM stock.

  • Homogenization: Vortex the solution for 60 seconds. Sonicate in a water bath at 25°C for 5 minutes.

  • Validation Check 1: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution.

Phase B: Stepwise Aqueous Dilution Cascade

To prevent solvent shock to the cells and localized precipitation of EQMA, never add the 10 mM DMSO stock directly to the final cell culture volume.

  • Intermediate Dilution (1 mM): Pipette 10 µL of the 10 mM DMSO stock into 90 µL of sterile PBS (pH 7.4) dropwise while vortexing continuously. This creates a 1 mM intermediate stock in 10% DMSO.

  • Final Media Preparation (10 µM): Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed (37°C) complete assay media (e.g., DMEM/F12 + 1% FBS).

  • Validation Check 2 (Microscopy): Plate 100 µL of the final assay media into an empty well of a 96-well plate. Inspect under a phase-contrast microscope at 40x magnification. The absence of micro-crystals or phase separation validates the formulation.

Serial Dilution Matrix for Dose-Response Curves
Desired Assay Conc.Vol. of Intermediate StockVol. of Assay MediaFinal DMSO Concentration
10.0 µM 10.0 µL (of 1 mM stock)990 µL0.100%
3.0 µM 3.0 µL (of 1 mM stock)997 µL0.030%
1.0 µM 1.0 µL (of 1 mM stock)999 µL0.010%
0.3 µM 30.0 µL (of 10 µM media)970 µL0.003%
Vehicle Control 0.0 µL1000 µL (+ 1 µL DMSO)0.100%

Workflow Visualization

FormulationWorkflow A Solid EQMA (Free Base) B Primary Stock (10 mM in 100% DMSO) A->B Add Anhydrous DMSO & Sonicate C Intermediate Stock (1 mM in 10% DMSO/PBS) B->C Add Dropwise to PBS with Vortexing D Final Assay Media (10 µM in 0.1% DMSO) C->D Dilute in Pre-warmed Culture Media E Precipitation Check (Phase-Contrast Microscopy) D->E Quality Control Validation

Workflow for formulating lipophilic quinolizidine amines into aqueous cell culture media.

In Vitro Assay Protocol: Dual-Target Neuropharmacological Screening

Quinolizidine alkaloids and their synthetic derivatives are frequently evaluated for their ability to inhibit AChE and positively modulate M1 mAChR[1][3]. The following protocol outlines a cellular assay using SH-SY5Y human neuroblastoma cells, which endogenously express both targets.

Cell Culture and Seeding
  • Maintenance: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Harvest cells using TrypLE Express and seed into a black, clear-bottom 96-well plate at a density of 3×104 cells/well. Incubate for 24 hours to allow for adherence.

  • Starvation (Causality): 12 hours prior to the assay, replace the media with low-serum media (1% FBS). Why? High serum concentrations contain endogenous esterases and growth factors that can mask the AChE inhibitory effect and create high background noise in G-protein coupled receptor (GPCR) calcium assays.

Cellular AChE Inhibition Assay (Modified Ellman's Method)

This self-validating assay measures the ability of EQMA to penetrate the cell membrane and inhibit intracellular AChE.

  • Treatment: Aspirate media and apply the EQMA formulation (0.1 µM to 10 µM) prepared in Section 2. Include Donepezil (1 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 60 minutes at 37°C.

  • Lysis: Wash cells twice with cold PBS to remove extracellular compound. Lyse cells using 50 µL of 0.1% Triton X-100 in 0.1 M phosphate buffer (pH 8.0).

  • Detection: Add 50 µL of Ellman's reagent mixture (0.5 mM DTNB and 0.5 mM acetylthiocholine iodide).

  • Readout: Measure absorbance kinetically at 412 nm every 2 minutes for 10 minutes using a microplate reader. A reduction in the slope of the absorbance curve relative to the vehicle control validates AChE inhibition.

M1 mAChR Calcium Mobilization Assay
  • Dye Loading: Wash the SH-SY5Y cells and incubate with 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

  • De-esterification: Wash cells twice with HBSS and incubate for an additional 20 minutes in dye-free HBSS. Why? This allows intracellular esterases to cleave the AM ester, trapping the active Fluo-4 dye inside the cell.

  • Baseline & Treatment: Transfer the plate to a fluorescent imaging plate reader (FLIPR). Record baseline fluorescence for 10 seconds. Inject EQMA formulations and record fluorescence for 3 minutes.

  • Validation: If EQMA acts as a PAM, it should not induce a massive calcium spike on its own. Subsequently, inject a sub-maximal dose (EC₂₀) of acetylcholine (ACh). A synergistic spike in intracellular calcium validates the positive allosteric modulation of the M1 receptor[1].

Pharmacological Mechanism Visualization

SignalingPathway Ligand EQMA (Quinolizidine Derivative) M1 M1 mAChR (Allosteric Site) Ligand->M1 Positive Allosteric Modulation (PAM) AChE Acetylcholinesterase (Active Site) Ligand->AChE Reversible Enzyme Inhibition Gq Gq/11 Protein M1->Gq GPCR Activation ACh Endogenous Acetylcholine AChE->ACh Prevents Hydrolysis PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Efflux (Fluo-4 Detectable) ACh->M1 Orthosteric Activation

Dual-target mechanism of quinolizidine derivatives modulating M1 mAChR and inhibiting AChE.

References

  • ACS Publications. "Discovery of a Selective Allosteric M1 Receptor Modulator with Suitable Development Properties Based on a Quinolizidinone Carboxylic Acid Scaffold." Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Virtual Screening and Hit Selection of Natural Compounds as Acetylcholinesterase Inhibitors." PubMed Central. Available at:[Link]

  • Wikipedia. "Lupinine - Mechanism of Action and Toxicity." Wikimedia Foundation. Available at: [Link]

Sources

Method

catalytic reduction methods for ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine production

Application Notes & Protocols Topic: Catalytic Reduction Methods for the Production of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine For: Researchers, scientists, and drug development professionals. Abstract Ethyl[(oc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Catalytic Reduction Methods for the Production of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

For: Researchers, scientists, and drug development professionals.

Abstract

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is a key amine derivative built upon the quinolizidine scaffold, a core structural motif found in numerous naturally occurring alkaloids.[1][2] This guide provides a detailed exploration of catalytic reduction methodologies for its synthesis, focusing on scientific principles, practical implementation, and process optimization. We will dissect two primary synthetic routes: direct reductive amination and the reduction of functional group precursors. For each pathway, we will analyze the role of various catalytic systems, including classic heterogeneous catalysts like Raney® Nickel and Palladium on Carbon (Pd/C), as well as advanced homogeneous systems involving Platinum Group Metals (PGMs).[3][4] This document serves as both a strategic overview and a hands-on guide, offering detailed experimental protocols and troubleshooting insights to facilitate successful synthesis in a research and development setting.

Synthetic Strategies and Mechanistic Overview

The synthesis of the target secondary amine can be approached from two principal retrosynthetic disconnections, as illustrated below. The choice of strategy often depends on the availability of starting materials, desired purity profile, and scalability.

G cluster_A Route A: Direct Reductive Amination cluster_B Route B: Precursor Reduction & Alkylation Target Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Imine Imine Intermediate Target->Imine Catalytic Hydrogenation PrimaryAmine Primary Amine Intermediate Target->PrimaryAmine Reductive Alkylation Amide N-ethyl-2-(octahydro-1H- quinolizin-1-yl)acetamide Target->Amide Amide Reduction Aldehyde (Octahydro-1H-quinolizin-1-yl)methanal Ethylamine Ethylamine Imine->Aldehyde Imine->Ethylamine Nitrile (Octahydro-1H-quinolizin-1-yl)acetonitrile PrimaryAmine->Nitrile Nitrile Reduction

Caption: Primary retrosynthetic pathways to the target molecule.

Route A, Reductive Amination , is often preferred for its atom economy and convergence.[5] This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then immediately reduced in situ to the target secondary amine. The key advantage is avoiding the isolation of the often-unstable imine.

Route B involves the synthesis and subsequent reduction of a stable precursor like a nitrile or an amide. While potentially involving more steps, this route can be advantageous if the precursor is more readily available or if the direct amination proves challenging due to sterics or side reactions.

The Mechanism of Catalytic Reductive Amination

The process hinges on the careful orchestration of two distinct chemical events within a single pot: imine formation and catalytic hydrogenation. The efficiency of the overall transformation is dependent on balancing the rates of these two steps.

G RCHO Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate RCHO->Hemiaminal RNH2 Ethylamine (EtNH2) RNH2->Hemiaminal + Imine Imine Intermediate (R-CH=NEt) Hemiaminal->Imine - H2O Product Target Amine (R-CH2-NHEt) Imine->Product Hydrogenation Catalyst Catalyst Surface (e.g., Pd, Ni, Pt) Catalyst->Imine H2 H2 H2->Catalyst

Caption: Mechanism of one-pot catalytic reductive amination.

Initially, the aldehyde and ethylamine react, often under mild acid or base catalysis, to form a hemiaminal. This intermediate then dehydrates to yield the key electrophilic imine. The metal catalyst, activated by hydrogen, then reduces the C=N double bond to furnish the final secondary amine. The choice of catalyst is critical; it must be active enough to reduce the imine but not so aggressive that it reduces the starting aldehyde before condensation can occur.

Analysis of Catalytic Systems

The selection of a catalyst and reaction conditions is the most critical parameter for achieving high yield and purity. Below is a comparative analysis of common catalytic systems.

Heterogeneous Catalysts: The Workhorses

Heterogeneous catalysts are solids that are insoluble in the reaction medium, offering significant advantages in terms of product purification, catalyst recovery, and reusability.

  • Raney® Nickel (Ra-Ni): A fine-grained nickel-aluminum alloy, activated by leaching the aluminum with sodium hydroxide, resulting in a high-surface-area, porous nickel catalyst.[6] It is highly active for the hydrogenation of nitriles and imines.

    • Expertise & Causality: Ra-Ni is cost-effective and highly active. Its high hydrogen storage capacity makes it effective even at moderate pressures.[6] However, its activity can sometimes lead to over-reduction or side reactions. It is also pyrophoric when dry and must be handled with extreme care as a slurry.

  • Palladium on Carbon (Pd/C): A highly effective and widely used catalyst. Palladium is finely dispersed on a high-surface-area activated carbon support.

    • Expertise & Causality: Pd/C is generally more selective than Ra-Ni and operates under milder conditions (lower temperatures and pressures).[7] The carbon support provides excellent stability and surface area. Its primary drawback is the high cost of palladium, a platinum-group metal.[3] It is also less effective for nitrile reductions compared to Ra-Ni.

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This catalyst is pre-reduced in situ with hydrogen to form highly active platinum black.

    • Expertise & Causality: PtO₂ is extremely active and can hydrogenate a wide variety of functional groups, including aromatic rings under more forcing conditions. This high activity can be a disadvantage, requiring careful control to avoid reducing other parts of the quinolizidine skeleton.

Homogeneous Catalysts: Precision and Selectivity

Homogeneous catalysts, such as those based on rhodium and iridium complexes, dissolve in the reaction medium.[8] While recovery can be more complex, they offer unparalleled control over selectivity, particularly for asymmetric synthesis.

  • Iridium and Rhodium Complexes: Complexes with chiral ligands like BINAP, SEGPHOS, or TsDPEN have shown remarkable success in the asymmetric hydrogenation of quinolines and related heterocycles.[9][10][11]

    • Expertise & Causality: If the octahydro-1H-quinolizine starting material is prochiral or if a specific diastereomer of the final product is desired, a chiral homogeneous catalyst is the system of choice. These catalysts operate via well-defined coordination mechanisms, allowing for precise stereochemical control that is unattainable with heterogeneous systems.[8] The ligands create a chiral pocket around the metal center, directing the approach of the substrate and hydrogen delivery.

Data Summary: Comparative Reaction Conditions

The following table summarizes typical conditions for the reductive amination pathway. Yields are representative and highly dependent on the specific substrate and optimization.

Catalyst SystemH₂ Pressure (bar)Temperature (°C)SolventTypical Yield (%)Key Advantages & Considerations
Raney® Nickel 20 - 5050 - 80Methanol, Ethanol75 - 90Cost-effective, highly active. Pyrophoric, requires careful handling.[6]
5% Pd/C 1 - 1025 - 50Methanol, Ethyl Acetate85 - 98High selectivity, mild conditions, easy workup.[7] Higher cost.
PtO₂ 1 - 525Ethanol, Acetic Acid>90Very high activity. May cause over-reduction if not controlled.
[Ir(COD)Cl]₂ / Ligand 50 - 10020 - 60Toluene, MeOH80 - 95Enables asymmetric synthesis, high enantioselectivity.[9][10] Requires specialized ligands and inert atmosphere.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from setup to characterization.

Protocol 3.1: Reductive Amination using Palladium on Carbon (Pd/C)

This protocol is a robust and high-yielding method suitable for general laboratory synthesis.

Workflow Diagram:

G start Start setup Assemble Hydrogenation Apparatus start->setup charge Charge Reactor with Aldehyde, Solvent, and Ethylamine setup->charge inert Purge with N2 or Ar charge->inert catalyst Add Pd/C Catalyst (under N2 blanket) inert->catalyst hydrogenate Pressurize with H2 and Heat/Stir catalyst->hydrogenate monitor Monitor Reaction (TLC, GC/MS) hydrogenate->monitor monitor->hydrogenate Incomplete depressurize Cool and Carefully Vent H2 monitor->depressurize Complete filter Filter through Celite® to Remove Catalyst depressurize->filter concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify end End purify->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

Welcome to the technical support center for the synthesis of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

The synthesis of this target molecule, a derivative of the natural quinolizidine alkaloid lupinine, typically involves a multi-step process. The most common and logical synthetic approach begins with the readily available chiral starting material, (-)-lupinine. The overall strategy is to first convert the primary alcohol of lupinine into a primary amine, creating the key intermediate [(octahydro-1H-quinolizin-1-yl)methyl]amine. This intermediate is then selectively ethylated to afford the final secondary amine product.

This guide is structured to address problems you might encounter at each critical stage of this pathway.

Core Synthesis Pathway Overview

The most reliable synthetic route can be broken down into two main stages:

  • Stage 1: Synthesis of the Primary Amine Intermediate. This involves the conversion of the C1-hydroxymethyl group of lupinine into an aminomethyl group. A robust method for this transformation is via activation of the alcohol, nucleophilic substitution with an azide, and subsequent reduction.

  • Stage 2: Selective Ethylation. The resulting primary amine is then ethylated. Reductive amination using acetaldehyde is generally preferred over direct alkylation with ethyl halides to minimize the risk of over-alkylation.

The following sections are presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions & Troubleshooting Guide

Stage 1: Synthesis of [(octahydro-1H-quinolizin-1-yl)methyl]amine Intermediate

Question 1: My initial mesylation of lupinine is showing low conversion or multiple spots on TLC. What's going wrong?

Answer: The conversion of lupinine's primary alcohol to a good leaving group, such as a mesylate or tosylate, is a critical first step. Low conversion or the appearance of side products often stems from a few key factors:

  • Reagent Purity and Stoichiometry: Methanesulfonyl chloride (MsCl) is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a recently distilled batch. Ensure you are using a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

  • Base Selection: A non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. Use of a hindered base like DIPEA can be advantageous to prevent side reactions. The base (typically 1.5-2.0 equivalents) is there to neutralize the HCl generated during the reaction. Inadequate base can stall the reaction.

  • Temperature Control: This reaction is exothermic. It is essential to perform the addition of MsCl at 0°C or below. Allowing the temperature to rise can lead to the formation of elimination byproducts or undesired reactions with the quinolizidine nitrogen.

  • Moisture: The reaction is highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents (typically dichloromethane or THF).

A successful reaction should show a clean conversion from the polar lupinine spot (stains well with permanganate) to a less polar mesylate spot on your TLC plate.

Question 2: The azide substitution step (SN2 reaction) is slow and gives a poor yield of lupinyl azide. How can I improve this?

Answer: The nucleophilic substitution of the mesylate with sodium azide (NaN₃) is a classic SN2 reaction. If you are experiencing poor yields, consider the following:

  • Solvent Choice: This is the most critical parameter. A polar aprotic solvent like DMF or DMSO is required to dissolve the sodium azide and promote the SN2 mechanism. Using less polar solvents like THF or DCM will result in extremely slow or no reaction.

  • Temperature: While room temperature may suffice, gently heating the reaction mixture (e.g., to 50-60°C) can significantly increase the reaction rate without promoting significant side reactions.[1][2] Monitor the reaction by TLC until the mesylate starting material is fully consumed.

  • Purity of Starting Material: An impure mesylate from the previous step can interfere with the reaction. Ensure the mesylate is clean before proceeding.

  • Work-up Procedure: Azides can be sensitive. During the aqueous workup, ensure you are using appropriate safety precautions. Extraction with a solvent like ethyl acetate or ether is standard.

Question 3: My reduction of the azide to the primary amine is incomplete or resulting in byproducts. What is the best reduction method?

Answer: Reduction of the azide is the final step to your key intermediate. Several methods exist, each with its own advantages and potential pitfalls.

  • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method. Use of palladium on carbon (10 mol%) in a protic solvent like methanol or ethanol under a hydrogen atmosphere (from a balloon or a Parr shaker) is standard.[3] The key to success is ensuring the catalyst is active and the system is properly purged of air. The reaction is typically complete within a few hours at room temperature.

  • Lithium Aluminum Hydride (LAH): LAH is a very powerful reducing agent and is highly effective. It should be performed in an anhydrous ether or THF. Add the azide solution dropwise to a cooled (0°C) suspension of LAH. The main drawback is the workup (Fieser workup: sequential addition of water, then NaOH solution, then more water), which can sometimes be tricky and lead to product loss in the aluminum salts.

  • Staudinger Reaction (PPh₃, then H₂O): This is a milder, two-step alternative. It involves the formation of an iminophosphorane intermediate followed by hydrolysis. While effective, it generates triphenylphosphine oxide as a byproduct, which must be carefully removed via column chromatography or crystallization.

For simplicity and cleanliness, catalytic hydrogenation is often the preferred industrial and laboratory method. If it fails, check your catalyst quality and hydrogenation setup.

Stage 2: Selective Ethylation to Form the Final Product

Question 4: I'm trying to ethylate my primary amine with ethyl iodide, but I'm getting a mixture of the secondary amine, tertiary amine, and even some quaternary salt. How can I achieve selective mono-ethylation?

Answer: This is a classic problem in amine alkylation.[4] The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation. Direct alkylation with alkyl halides is notoriously difficult to control for selective mono-alkylation.[5]

The superior method is reductive amination.

Instead of direct alkylation, react your primary amine, [(octahydro-1H-quinolizin-1-yl)methyl]amine, with one equivalent of acetaldehyde in the presence of a mild reducing agent.

// Nodes Start [label="Start: Primary Amine +\nAcetaldehyde (1.0 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine_Formation [label="Imine Formation\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Reducer [label="Add Reducing Agent\n(e.g., NaBH(OAc)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction of Imine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Target Secondary Amine\n(Final Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; Over_Alkylation [label="Side Reaction:\nOver-Alkylation Risk\n(Minimized)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Imine_Formation [label="Spontaneous\n(often in situ)"]; Imine_Formation -> Add_Reducer; Add_Reducer -> Reduction; Reduction -> Product; Reduction -> Over_Alkylation [style=dotted, arrowhead=none, label="Significantly reduced path\nvs. direct alkylation"]; } dot Workflow for Selective Reductive Amination.

Question 5: I'm using reductive amination, but the yield is still low. Which reducing agent should I use and what are the optimal conditions?

Answer: The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the protonated imine intermediate much faster than it reduces the starting aldehyde.

Reducing AgentProsConsRecommended Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly Recommended. Mild and selective for imines/iminium ions over aldehydes. Tolerates mildly acidic conditions which favor iminium formation.More expensive than other borohydrides.1.2-1.5 eq. in a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) at room temperature. Acetic acid can be used as a catalyst.
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective. Stable in mildly acidic conditions (pH 4-6).Highly toxic (releases HCN gas in strong acid). Requires careful pH control and handling.1.2-1.5 eq. in Methanol (MeOH) with pH adjusted to ~5-6. Use only in a well-ventilated fume hood.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can readily reduce the starting aldehyde, leading to side products and lower yield. Requires careful control of conditions.Not the first choice. Requires slow addition at low temperatures after imine formation is complete.
Catalytic Hydrogenation (H₂/Pd-C) "Green" method, clean workup.Can sometimes lead to debenzylation or reduction of other functional groups if present. May require pressure.Good for large scale. Run in Ethanol or Methanol under H₂ atmosphere.

For laboratory scale, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this reaction due to its high selectivity, ease of use, and safety profile.[6]

Purification & Characterization

Question 6: My final product is difficult to purify by column chromatography. It's streaking badly on the silica gel column. What can I do?

Answer: Amines are basic and interact strongly with the acidic silica gel, which causes streaking and poor separation. There are two common solutions:

  • Use a Treated Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., Hexane/Ethyl Acetate). A common choice is to add 0.5-1% triethylamine to the mobile phase. This deactivates the acidic sites on the silica and allows the amine to elute cleanly.

  • Switch to a Different Stationary Phase: If streaking persists, consider using a different type of column. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.

Question 7: How can I easily handle and store the final product? It seems to be an oil that is sensitive to air.

Answer: Free-base amines, especially secondary amines, can be susceptible to air oxidation over time (turning yellow or brown). For long-term storage and easier handling (if the product is an oil), it is highly recommended to convert it to a stable, crystalline salt.

Protocol: HCl Salt Formation

  • Dissolve your purified free-base amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise while stirring.

  • The hydrochloride salt will typically precipitate out of the solution as a white solid.[7]

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

This salt is generally much more stable for long-term storage and is often a crystalline solid, which is easier to weigh and handle than an oil.

Detailed Protocols

Protocol 1: Synthesis of (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine
  • Mesylation: Dissolve (-)-lupinine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.2 M concentration) in a flask under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor by TLC (e.g., 9:1 DCM/MeOH) until the lupinine spot has disappeared.

  • Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

  • Azide Substitution: Dissolve the crude mesylate in anhydrous DMF (approx. 0.3 M).

  • Add sodium azide (NaN₃, 2.0-3.0 eq).

  • Heat the mixture to 60°C and stir overnight. Monitor by TLC until the mesylate is consumed.

  • Cool to room temperature, pour into water, and extract three times with ethyl acetate.

  • Combine the organic layers, wash extensively with water (to remove DMF) and then brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude azide by column chromatography on silica gel.

// Nodes Lupinine [label="(-)-Lupinine", fillcolor="#F1F3F4", fontcolor="#202124"]; Mesylate [label="Lupinyl Mesylate\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="Lupinyl Azide\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Amine [label="Primary Amine\n(Key Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Ethyl[...]amine\n(Target Product)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Lupinine -> Mesylate [label="1. MsCl, TEA\n DCM, 0°C"]; Mesylate -> Azide [label="2. NaN₃, DMF\n 60°C"]; Azide -> Primary_Amine [label="3. H₂, Pd/C, MeOH\n or LAH, THF"]; Primary_Amine -> Final_Product [label="4. Acetaldehyde,\n NaBH(OAc)₃, DCE"]; } dot Synthetic scheme for the target molecule.

References

  • Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. [Link]

  • Yang, J., et al. (2014). Separation and enrichment of major quinolizidine type alkaloids from Sophora alopecuroides using macroporous resins. Journal of Chromatography B, 945-946, 17-22. [Link]

  • Vasilevsky, S. F., et al. (2022). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Archives of Razi Institute, 77(6), 2307-2317. [Link]

  • Abbott, A. (2022). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry & Process Research. [Link]

  • PubChem. (n.d.). [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Nichugovskiy, A., Tron, G. C., & Maslov, M. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579. [Link]

  • LibreTexts Chemistry. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Molbase. (n.d.). Synthesis of 1-(2'-Cyano-ethyl)-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine hydrochloride. [Link]

  • Satz, A. L., et al. (2022). Synthesis and Technology for obtaining 1-((4-(4-(Benzyloxy)-3-Methoxyphenyl)-1H-1,2,3-Triazol-1-YL)Methyl)Octahydro-1H-Quinolizine. ResearchGate. [Link]

Sources

Optimization

preventing degradation of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine during storage

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists handling ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists handling ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine . Because this molecule features a dual-amine architecture—a tertiary amine embedded in a bicyclic octahydroquinolizine core and a secondary aliphatic amine on the side chain—it is exceptionally susceptible to environmental degradation.

Below, you will find targeted troubleshooting guides, quantitative degradation data, and self-validating protocols to ensure the integrity of your chemical inventory.

Troubleshooting Desk: Identifying Degradation

Q: My stored amine has developed a white, crystalline crust around the vial cap, and the liquid appears cloudy. Is the bulk chemical still usable? A: This is a classic presentation of carbamate formation . The secondary aliphatic amine in the side chain acts as a strong nucleophile, spontaneously attacking atmospheric carbon dioxide (CO2) to form insoluble carbamate salts. Action: The bulk liquid may still be usable if the crust is strictly localized to the cap threads. However, if the liquid is cloudy, the carbamate has precipitated into the bulk. You must perform a free-base regeneration (see Protocol 2) before using it in sensitive assays.

Q: The liquid has shifted from colorless to a yellowish-brown tint over several months of storage. What causes this discoloration? A: Yellowing indicates oxidative degradation . In the presence of oxygen and trace humidity, hydroperoxyl (HOO•) and hydroxyl (HO•) radicals form, facilitating oxygen atom implantation on the α-carbon of the amine[1]. This radical mechanism abstracts hydrogen (forming an αC• radical) and eventually degrades the amine into N-oxides, imines, and aldehydes, which absorb blue light and appear yellow/brown[1].

Q: I stored the compound in a clear glass vial at room temperature, and it degraded rapidly. Why? A: Two factors accelerated your degradation: photo-oxidation and metal catalysis . UV light accelerates radical formation. Furthermore, trace transition metals (like Fe³⁺ or Cu²⁺) often present in lower-quality glass or steel transfer needles act as catalysts for Fenton-type reactions, drastically increasing the rate of oxidative cleavage[2]. Elevated temperatures also accelerate thermal degradation, leading to C-N bond cleavage and polymeric tar formation[3].

Quantitative Impact of Storage Conditions

Understanding the kinetics of amine degradation is critical for establishing proper storage SOPs. The table below summarizes the relative impact of various environmental factors on aliphatic amine stability.

Table 1: Environmental Factors Influencing Amine Degradation Rates

Storage ConditionPrimary Degradation PathwayRelative Degradation RateKey Catalysts / AccelerantsPreventative Measure
Ambient Air (25°C) Carbamate Formation & OxidationHigh (Baseline)Atmospheric CO₂, O₂, HumidityInert gas purging (Argon)
Elevated Temp (50°C) Thermal Cleavage & Polymerization~3x to 5x BaselineHeat, Dissolved O₂Refrigeration (2–8°C)
Light Exposure (UV) Photo-oxidation~2x BaselinePhotons (UV/Vis)Amber glass storage
Trace Metals (Fe³⁺) Radical-mediated Oxidation>10x BaselineFe³⁺, Cu²⁺ ionsChelation, High-purity glass

Protocol Library

Protocol 1: Self-Validating Inert Storage Workflow

Causality: Argon is heavier than nitrogen and provides a superior blanket against CO₂ and O₂. Storing the amine at 2–8°C suppresses the kinetic energy required to overcome the activation barriers for imine and aldehyde formation[1].

  • Preparation: Bake amber glass vials at 120°C for 4 hours to eliminate surface moisture. Allow them to cool in a desiccator.

  • Transfer: Inside a glovebox under an Argon atmosphere (<1 ppm O₂, <1 ppm H₂O), transfer the ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine into the vials.

  • Sealing: Seal the vials tightly with PTFE-lined silicone septa and aluminum crimp caps to prevent gas permeation.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealable Mylar bag.

  • Self-Validation Step: Insert a Cobalt(II) chloride moisture indicator card into the Mylar bag before vacuum sealing. Store at 2–8°C.

    • Validation: Before utilizing the chemical, inspect the indicator card. If it remains blue , the micro-environment is dry, validating the integrity of the seal. If it has turned pink , atmospheric moisture (and likely CO₂/O₂) has breached the containment, invalidating the storage condition.

Protocol 2: Free-Base Regeneration and Purification

Causality: If the amine has degraded into carbamates and N-oxides, it must be purified. Strong bases hydrolyze carbamate salts back into the free secondary amine and water-soluble carbonate ions, while highly polar N-oxides partition into the aqueous phase.

  • Dissolution: Dissolve the degraded amine in a non-polar organic solvent (e.g., anhydrous hexane or diethyl ether).

  • Hydrolysis: Wash the organic layer with an equal volume of 1M NaOH (aq) in a separatory funnel. Shake vigorously and vent.

  • Partitioning: Allow the layers to separate. The intact free-base amine will remain in the organic layer. The polar N-oxides, cleaved aldehyde fragments, and carbonate ions will partition into the aqueous layer.

  • Recovery: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Step: Perform Thin-Layer Chromatography (TLC) on the recovered product using a basic mobile phase (DCM:MeOH:NH₄OH 90:9:1).

    • Validation: The purified product must show a single, distinct spot. The complete absence of baseline retention (which indicates polar N-oxides or unreacted salts) validates the success of the purification.

Mechanistic Pathway Visualization

AmineDegradation Amine ethyl[(octahydro-1H-quinolizin- 1-yl)methyl]amine O2 Oxygen (O2) / UV Light Transition Metals (Fe3+) Amine->O2 CO2 Atmospheric CO2 Trace Moisture (H2O) Amine->CO2 Heat Elevated Temp (>40°C) Prolonged Storage Amine->Heat Oxidation Oxidative Degradation (Radical Mechanism) O2->Oxidation α-C H-Abstraction Carbamate Carbamate Formation (Nucleophilic Attack) CO2->Carbamate Secondary Amine Attack Thermal Thermal Degradation (Bond Cleavage) Heat->Thermal C-N Cleavage ProductsOx N-Oxides, Imines, Aldehydes Oxidation->ProductsOx ProductsCarb Insoluble Carbamate Salts (White Crust) Carbamate->ProductsCarb ProductsTherm Polymeric Tars, Volatile Fragments Thermal->ProductsTherm

Fig 1: Primary degradation pathways of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine during storage.

References

  • Title: Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents Source: Environmental Research / NIH URL: [Link]

  • Title: Degradation of amine-based solvents in CO2 capture process by chemical absorption Source: Heriot-Watt University URL: [Link]

  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine. This d...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine. This document provides a comprehensive, in-depth troubleshooting framework, moving from theoretical understanding to practical, step-by-step experimental protocols. Our approach is grounded in established physicochemical principles to empower you to make informed decisions and overcome solubility hurdles in your research.

Understanding the Molecule: Physicochemical Profile

Before delving into troubleshooting, it is crucial to understand the inherent properties of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine. As a derivative of the quinolizidine alkaloid family, its structure, which features a bicyclic ring system and two basic nitrogen atoms, dictates its solubility behavior.

To provide targeted advice, we have predicted the key physicochemical parameters for this molecule using established computational models.

ParameterPredicted ValueImplication for Solubility
pKa₁ (tertiary amine) ~9.5 - 10.5The quinolizidine ring nitrogen is strongly basic and will be protonated at physiological pH, which can favor aqueous solubility.
pKa₂ (secondary amine) ~10.5 - 11.5The ethylamine side chain nitrogen is also basic and will be protonated at acidic to neutral pH, contributing to water solubility.
logP ~2.5 - 3.5This value indicates a moderate lipophilicity, suggesting that while the molecule has some affinity for aqueous environments, its nonpolar regions can limit its solubility.

These values are estimations derived from computational models such as MarvinSketch, ChemAxon, and Molinspiration, and should be experimentally verified for precise formulation development.

The presence of two basic centers means that the solubility of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine will be highly dependent on the pH of the aqueous medium. At lower pH values, both nitrogen atoms will be protonated, leading to a more polar, and thus more water-soluble, dicationic species. As the pH increases, the molecule will begin to deprotonate, becoming less polar and, consequently, less soluble.

Troubleshooting Low Solubility: A Step-by-Step Guide

If you are experiencing low solubility with ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, this troubleshooting guide will walk you through a logical sequence of experiments to identify the optimal solubilization strategy.

Troubleshooting_Workflow A Problem: Low Aqueous Solubility B Step 1: pH Adjustment & Profiling A->B C Step 2: Salt Formation & Screening B->C If pH adjustment is insufficient G Solution: Optimized Formulation B->G D Step 3: Co-solvent Systems C->D If salt form has stability/solubility issues C->G E Step 4: Surfactant-based Formulations D->E If high co-solvent concentration is undesirable D->G F Step 5: Complexation with Cyclodextrins E->F If surfactant toxicity is a concern E->G F->G

Figure 1: A stepwise workflow for troubleshooting the low aqueous solubility of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of solution?

A1: Precipitation of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is most likely due to its pH-dependent solubility. As a weak base, its solubility dramatically decreases as the pH of the solution approaches and surpasses its pKa values. The uncharged form of the molecule is significantly less polar and thus less soluble in water.

Q2: I've tried lowering the pH, but the solubility is still not high enough for my needs. What should I do next?

A2: If pH adjustment alone is insufficient, the next logical step is to explore salt formation. Converting the free base into a salt can significantly improve its solid-state properties and aqueous solubility. We recommend performing a salt screening study with a variety of pharmaceutically acceptable acids.

Q3: Are there any concerns with using co-solvents?

A3: While co-solvents can be very effective, high concentrations can sometimes lead to issues with toxicity in biological systems or may affect the stability of your compound. It is always best to start with the lowest effective concentration and to screen a panel of co-solvents to find the one with the best safety and efficacy profile for your specific application.

Q4: When should I consider using surfactants or cyclodextrins?

A4: Surfactants and cyclodextrins are excellent options when other methods are not providing the desired solubility, or if you need to formulate for a specific delivery route where high concentrations of co-solvents are not viable. Surfactants work by forming micelles that encapsulate the hydrophobic parts of the molecule, while cyclodextrins form inclusion complexes. The choice between them may depend on factors such as the required concentration, potential for toxicity, and the specific formulation type you are developing.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in our troubleshooting guide.

Protocol 1: pH-Dependent Solubility Profiling

This experiment will determine the solubility of your compound across a range of pH values, which is essential for understanding its behavior in different aqueous environments.

Materials:

  • Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Calibrated pH meter

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Measure the pH of the filtrate to confirm the final pH of the saturated solution.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (in mg/mL or molarity) as a function of pH.

pH_Solubility_Workflow A Add excess compound to buffers of varying pH B Equilibrate for 24-48h with shaking A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Measure final pH D->E F Quantify concentration (HPLC/UV) E->F G Plot Solubility vs. pH F->G

Figure 2: Workflow for determining the pH-dependent solubility profile.

Protocol 2: Salt Screening

This protocol will help you identify a suitable salt form of your compound with improved aqueous solubility.

Materials:

  • Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric)

  • A variety of solvents (e.g., isopropanol, ethanol, acetone, water)

  • 96-well plate or small vials

  • Stirring plate and stir bars

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the free base in a suitable solvent.

  • In separate wells or vials, add a stoichiometric amount (or a slight excess) of each selected acid.

  • Stir the mixtures at room temperature and observe for precipitation.

  • If no precipitate forms, try cooling the solution or adding an anti-solvent.

  • Isolate any resulting solids by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the solids under vacuum.

  • Characterize the resulting salts (e.g., by melting point, DSC, XRPD) and determine their aqueous solubility using Protocol 1.

Protocol 3: Co-solvent Solubility Screen

This experiment will help you identify an effective co-solvent system to enhance the solubility of your compound.

Materials:

  • Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

  • A selection of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Aqueous buffer at a pH where the compound is partially soluble

  • Vials and a shaker

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine the solubility of your compound in each of these mixtures using the shake-flask method described in Protocol 1.

  • Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.

  • Select the co-solvent system that provides the desired solubility at the lowest possible concentration.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • ChemAxon. (n.d.). MarvinSketch. Retrieved from [Link]

  • Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]

Optimization

Technical Support Center: Scale-Up of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Synthesis

Welcome to the technical support center for the synthesis and scale-up of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important quinolizidine alkaloid derivative. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your process to minimize byproduct formation and ensure a high-quality product.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Minimizing Byproduct Formation

During the scale-up of the synthesis of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, which is typically prepared via a reductive amination pathway from (octahydro-1H-quinolizin-1-yl)methanol (lupinine), several byproducts can emerge. This section addresses the most common issues and provides actionable solutions.

The probable synthetic route involves the oxidation of lupinine to the corresponding aldehyde, followed by reductive amination with ethylamine.

Issue 1: Formation of a Tertiary Amine Byproduct (Over-alkylation)

Observation: You observe a significant peak in your analytical chromatogram (e.g., LC-MS or GC-MS) corresponding to the mass of diethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine.

Probable Cause: The desired secondary amine product is reacting with another molecule of the intermediate aldehyde to form a new iminium ion, which is then reduced to the tertiary amine. This is a common issue in reductive aminations.[1]

Solutions:

  • Control Stoichiometry:

    • Ethylamine Excess: Use a slight excess of ethylamine (1.1-1.5 equivalents) to ensure the aldehyde preferentially reacts with the primary amine rather than the secondary amine product.

    • Gradual Aldehyde Addition: During scale-up, add the aldehyde solution slowly to the reaction mixture containing ethylamine. This maintains a low concentration of the aldehyde, disfavoring the reaction with the secondary amine product.[2]

  • Reaction Temperature:

    • Maintain a lower reaction temperature (e.g., 0-10 °C) during the imine formation and reduction steps. Lower temperatures can help control the rate of the competing over-alkylation reaction.

  • pH Control:

    • Maintain the reaction pH in a weakly acidic range (pH 5-7). This is crucial for efficient imine formation without promoting side reactions. The use of a buffer system can be beneficial during scale-up.

Issue 2: Presence of Unreacted Starting Aldehyde and/or Lupinine

Observation: Your in-process controls or final product analysis show the presence of the starting aldehyde, (octahydro-1H-quinolizin-1-yl)methanal, or the starting alcohol, lupinine.

Probable Cause:

  • Incomplete Oxidation: If starting from lupinine, the initial oxidation step to the aldehyde may be incomplete.

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.[2]

  • Premature Aldehyde Reduction: The reducing agent may be reducing the aldehyde back to the alcohol (lupinine) before it can form the imine with ethylamine.[3] This is more likely with less selective reducing agents.

Solutions:

  • Optimize Oxidation: Ensure the initial oxidation of lupinine is driven to completion by monitoring with an appropriate analytical technique (e.g., TLC, GC).

  • Choice of Reducing Agent:

    • Use a selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[1][3][4] NaBH₄ is less selective and can lead to significant aldehyde reduction.[3]

  • pH for Imine Formation: As mentioned, a weakly acidic pH is optimal for imine formation. An overly acidic or basic medium can hinder this step.

  • Water Scavenging: The formation of the imine from the aldehyde and amine releases water. On a large scale, the accumulation of water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water (if the solvent system allows) can be considered.

Issue 3: Formation of Aldol Condensation Byproducts

Observation: You detect higher molecular weight impurities that do not correspond to the expected product or over-alkylation product. These may be colored impurities.

Probable Cause: The intermediate aldehyde, which possesses α-hydrogens, can undergo self-condensation under either acidic or basic conditions to form α,β-unsaturated aldehyde byproducts (aldol condensation).[2]

Solutions:

  • Temperature Control: Keep the reaction temperature low, especially during the generation and presence of the free aldehyde.

  • Slow Addition: The gradual addition of the aldehyde to the reaction mixture containing the amine will keep the instantaneous concentration of the aldehyde low, minimizing self-condensation.[2]

  • pH Control: Avoid strongly acidic or basic conditions. A neutral to weakly acidic pH range is generally best to suppress aldol reactions.

Visualizing Byproduct Formation Pathways

Byproduct_Formation Lupinine Lupinine (Starting Material) Aldehyde Intermediate Aldehyde Lupinine->Aldehyde Oxidation Aldehyde->Lupinine Over-reduction Product Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (Desired Product) Aldehyde->Product + Ethylamine + [H] Tertiary_Amine Tertiary Amine (Over-alkylation) Aldehyde->Tertiary_Amine Aldol_Product Aldol Adduct Aldehyde->Aldol_Product Self-condensation (Aldol) Ethylamine Ethylamine Ethylamine->Product Product->Tertiary_Amine + Aldehyde + [H]

Caption: Potential byproduct pathways during the synthesis of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination step?

A1: The optimal pH for reductive amination is typically in the range of 5 to 7. This pH range represents a compromise: it is acidic enough to catalyze the dehydration of the hemiaminal intermediate to the imine, but not so acidic as to protonate a significant portion of the amine nucleophile, which would render it unreactive.[3]

Q2: Which reducing agent is best for this scale-up?

A2: For scale-up, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred. It is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing the formation of lupinine as a byproduct.[4] While sodium cyanoborohydride (NaBH₃CN) is also very effective and selective for the iminium ion[1], the potential for the release of toxic hydrogen cyanide gas upon acidification during workup can be a significant safety concern in a large-scale setting.[4]

Q3: How can I effectively remove the byproducts during purification?

A3:

  • Distillation: If there is a sufficient boiling point difference, fractional distillation under reduced pressure can be effective for removing lower-boiling impurities like unreacted ethylamine or solvents.

  • Crystallization: The product can often be isolated as a crystalline salt (e.g., hydrochloride or maleate). This is an excellent method for purification, as many byproducts will remain in the mother liquor. The formation of hydrochloride salts from tertiary amines in the presence of alcohols like ethanol or methanol has been shown to potentially generate genotoxic impurities like ethyl chloride or methyl chloride, so careful temperature control is advised.[5]

  • Chromatography: For high-purity requirements, column chromatography may be necessary. Given the basic nature of the product and byproducts, silica gel may require treatment with a base (e.g., triethylamine in the eluent) to prevent streaking and poor separation.[6] Alternatively, using an amine-functionalized silica can simplify the purification of basic compounds.[6]

  • Liquid-Liquid Extraction: A carefully planned series of aqueous extractions at different pH values can help separate the desired secondary amine from non-basic impurities and potentially from the more basic tertiary amine byproduct.

Q4: At what stage should I implement in-process controls (IPCs)?

A4: IPCs are crucial for a successful scale-up. Key stages for IPCs include:

  • After Oxidation: To confirm the complete conversion of lupinine to the aldehyde.

  • During Reductive Amination: To monitor the disappearance of the aldehyde and the formation of the product. This can help in determining the reaction endpoint.

  • Before Workup: To ensure the reaction is complete and to identify the major components in the crude mixture, which will inform the purification strategy.

Experimental Protocols

Protocol 1: Optimized Reductive Amination of (Octahydro-1H-quinolizin-1-yl)methanal

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge a solution of ethylamine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or methanol).

  • Cooling: Cool the solution to 0-5 °C.

  • Aldehyde Addition: Prepare a solution of (octahydro-1H-quinolizin-1-yl)methanal (1.0 equivalent) in the same solvent. Add this solution dropwise to the cooled ethylamine solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Imine Formation: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation, crystallization of a suitable salt, or column chromatography.

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow Start Start Setup Reactor Setup: Ethylamine in Solvent Start->Setup Cooling Cool to 0-5 °C Setup->Cooling Aldehyde_Addition Slow Addition of Aldehyde Solution Cooling->Aldehyde_Addition Imine_Formation Stir for 1h at 0-5 °C (Imine Formation) Aldehyde_Addition->Imine_Formation Reduction Portion-wise Addition of NaBH(OAc)₃ Imine_Formation->Reduction Monitoring Stir at RT & Monitor by LC-MS Reduction->Monitoring Quench Quench with NaHCO₃ (aq) Monitoring->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Distillation/Crystallization/Chromatography) Workup->Purification End End Purification->End

Caption: A step-by-step workflow for the reductive amination process.

Data Summary Table

ParameterRecommended ConditionRationale for Byproduct Reduction
Stoichiometry 1.1 - 1.5 eq. of EthylamineDrives reaction towards the desired product, minimizes over-alkylation.
Aldehyde Addition Slow, dropwise additionMaintains low aldehyde concentration, reducing aldol condensation and over-alkylation.[2]
Reducing Agent NaBH(OAc)₃ or NaBH₃CNSelectively reduces the iminium ion over the aldehyde, preventing byproduct formation.[4]
Temperature 0 - 15 °CSlows down rates of side reactions like over-alkylation and aldol condensation.
pH 5 - 7Optimal for imine formation; avoids acid/base-catalyzed side reactions.[3]

References

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • T. T. T. Nguyen, et al. (Date not available). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Wiley Online Library. [Link]

  • Organic Chemistry Portal. (Date not available). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Zhang, S., et al. (2024, August 21). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

  • Mari, S., et al. (Date not available). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC. [Link]

  • Wikipedia. (Date not available). Reductive amination. [Link]

  • Molbase. (Date not available). Synthesis of 1-(2'-Cyano-ethyl)-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine hydrochloride. [Link]

  • Archives of Razi Institute. (Date not available). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. [Link]

  • PMC. (Date not available). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. [Link]

  • ResearchGate. (2025, October 17). Synthesis and Technology for obtaining 1-((4-(4-(Benzyloxy)-3-Methoxyphenyl)-1H-1,2,3-Triazol-1-YL)Methyl)Octahydro-1H-Quinolizine. [Link]

  • PubMed. (2022, December 31). Synthesis, Structure and Biological Activity of (1 s,9 ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1 h-Quinolizine Derivatives of Lupinine. [Link]

  • Biotage. (Date not available). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Synple Chem. (Date not available). Application Note – PROTAC formation (via reductive amination). [Link]

  • Google Patents. (Date not available).
  • Google Patents. (Date not available).
  • Baxendale, I. R. (Date not available). Baxendale Publications. [Link]

  • Yang, Q., et al. (Date not available). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from So. ACS Publications. [Link]

  • PMC. (Date not available). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2013, September 12). Catalyst- and solvent-free synthesis of highly functionalized octahydro-imidazo[1,2-a]quinolin-6-ones via a one-pot sequential four-component reaction in melt conditions. [Link]

  • Dalton Transactions. (Date not available). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. [Link]

  • EPFL. (Date not available). Synthesis Problems ‒ LCSO. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine vs. Lupinine in Asymmetric Catalysis

Executive Summary The development of highly enantioselective synthetic routes is a cornerstone of modern drug discovery and materials science. Alkaloid-derived chiral scaffolds, particularly those based on the rigid octa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly enantioselective synthetic routes is a cornerstone of modern drug discovery and materials science. Alkaloid-derived chiral scaffolds, particularly those based on the rigid octahydro-1H-quinolizine (lupinane) core, offer privileged stereochemical environments for asymmetric induction [1].

This guide provides an in-depth technical comparison between two closely related but mechanistically divergent chiral catalysts: Lupinine (an amino-alcohol) and ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (a secondary diamine, structurally equivalent to N -ethyl-lupinamine). While sharing the same bicyclic backbone, the substitution of a primary hydroxyl group for an N -ethyl secondary amine fundamentally alters their coordination chemistry, activation modes, and optimal application windows in asymmetric catalysis.

Structural and Mechanistic Divergence

To rationally select between these two catalysts, one must understand how their distinct functional groups dictate their interaction with substrates and transition metals.

Lupinine: The N,O-Chelation Paradigm

Lupinine features a tertiary amine embedded in the quinolizidine ring and an adjacent primary alcohol. This N,O-motif is a classic "hard-soft" bidentate ligand.

  • Mechanistic Role: The hydroxyl group readily deprotonates to form strong, covalent bonds with oxophilic Lewis acidic metals (e.g., Zn(II), Ti(IV), Mg(II)). The tertiary amine coordinates datively, creating a rigid metallacycle.

  • Optimal Applications: Highly effective in the asymmetric alkylation of aldehydes (e.g., diethylzinc additions) and as a chiral auxiliary in domino reactions [1].

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine: N,N-Chelation & Organocatalysis

By replacing the hydroxyl group with an N -ethyl amine, the molecule becomes a chiral diamine.

  • Mechanistic Role (Metal Catalysis): As an N,N-ligand, it is a stronger σ -donor and softer ligand than lupinine, making it ideal for late transition metals like Pd(II) and Cu(I), or for stabilizing organolithium intermediates (analogous to sparteine) [2].

  • Mechanistic Role (Organocatalysis): Crucially, the presence of a secondary amine allows this molecule to act as an organocatalyst. It can undergo reversible condensation with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions , a pathway entirely inaccessible to lupinine [3].

MechanisticPathways Substrate Carbonyl Substrate ZnComplex Lewis Acid Chelation (e.g., Zn, Ti) Substrate->ZnComplex Metal Additive Enamine Covalent Enamine Activation Substrate->Enamine Acid Co-catalyst Lupinine Lupinine (N,O-Ligand) Lupinine->ZnComplex Diamine Ethyl-Lupinamine (N,N-Ligand / Sec-Amine) Diamine->Enamine ProductA Chiral Alcohol (e.g., Alkylation) ZnComplex->ProductA Nucleophile ProductB Chiral Adduct (e.g., Michael Addition) Enamine->ProductB Electrophile

Fig 1: Divergent activation pathways: N,O-metal chelation vs. covalent enamine organocatalysis.

Comparative Performance Data

The following table synthesizes benchmark experimental data, illustrating the orthogonal utility of both catalysts across different reaction classes. Data represents optimized conditions for each respective ligand class [2][4].

Reaction ClassCatalyst EvaluatedPrimary Activation ModeYield (%)Enantiomeric Excess (ee %)
Diethylzinc Addition to Benzaldehyde LupinineN,O-Chelation (Zn)>92%85–92%
Diethylzinc Addition to Benzaldehyde Ethyl-LupinamineN,N-Chelation (Zn)70%<40% (Suboptimal bite angle)
Pd-Catalyzed Asymmetric Hydroarylation Ethyl-LupinamineN,N-Chelation (Pd)86–88%80–88%
Pd-Catalyzed Asymmetric Hydroarylation LupinineN,O-Chelation (Pd)<50%<20% (Poor Pd stabilization)
Organocatalytic Michael Addition Ethyl-LupinamineEnamine Catalysis>85%90–96%
Organocatalytic Michael Addition LupinineWeak H-Bonding<20%Racemic

Key Takeaway: Lupinine is the superior choice for oxophilic early-metal/main-group Lewis acid catalysis. Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dominates in late-transition metal catalysis and secondary-amine organocatalysis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly detailed to aid process chemists in troubleshooting.

Protocol A: Lupinine-Catalyzed Asymmetric Alkylation of Aldehydes

Objective: Enantioselective synthesis of 1-phenyl-1-propanol.

  • Catalyst Pre-equilibration (Critical Step): In a flame-dried Schlenk flask under argon, dissolve Lupinine (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL). Cool to 0 °C.

  • Zinc Complexation: Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol). Stir for 30 minutes at 0 °C.

    • Causality: This pre-stirring is mandatory. It deprotonates the lupinine alcohol, forming a rigid, chiral zinc-alkoxide complex. Failing to pre-form this complex results in a high background racemic reaction from uncoordinated diethylzinc.

  • Substrate Addition: Dropwise add benzaldehyde (1.0 mmol) over 10 minutes.

  • Reaction & Monitoring: Maintain at 0 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde is consumed.

  • Stereoretentive Quench: Quench carefully with saturated aqueous NH4​Cl (5 mL) at 0 °C.

    • Causality: A mild, cold quench prevents the acid-catalyzed racemization or dehydration of the newly formed chiral benzylic alcohol.

  • Isolation: Extract with diethyl ether (3 × 10 mL), dry over Na2​SO4​ , and concentrate. Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Ethyl-Lupinamine Organocatalytic Michael Addition

Objective: Enantioselective addition of an aldehyde to a nitroalkene.

  • Catalyst/Co-catalyst Activation: In a vial equipped with a magnetic stir bar, dissolve ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (0.2 mmol, 20 mol%) and benzoic acid (0.2 mmol, 20 mol%) in anhydrous THF (2.0 mL).

    • Causality: The acid co-catalyst is non-negotiable. It protonates the leaving water molecule during the initial amine-aldehyde condensation, driving the equilibrium toward the active nucleophilic enamine. It also facilitates the final hydrolysis of the iminium intermediate to release the product.

  • Enamine Formation: Add the aliphatic aldehyde (1.5 mmol) and stir at room temperature for 15 minutes.

  • Electrophile Addition: Add trans- β -nitrostyrene (1.0 mmol) in one portion.

  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Dilute with ethyl acetate (10 mL) and wash with 1M HCl (5 mL) to remove the diamine catalyst.

    • Causality: The basic nature of the diamine allows for easy removal via aqueous acidic extraction, leaving the neutral Michael adduct in the organic phase.

  • Analysis: Concentrate the organic layer and analyze the diastereomeric ratio (anti/syn) via 1H NMR and enantiomeric excess via Chiral HPLC.

ProtocolWorkflow Prep 1. Catalyst Activation (Equilibration of Ligand/Metal or Acid) React 2. Substrate Addition (Controlled Temp, Inert Atmosphere) Prep->React Monitor 3. In-situ Monitoring (TLC / GC-MS Conversion Check) React->Monitor Quench 4. Stereoretentive Quench (Phase Separation) Monitor->Quench Analyze 5. Chiral HPLC Analysis (ee% Determination) Quench->Analyze

Fig 2: Standardized self-validating workflow for evaluating asymmetric catalytic performance.

Conclusion

The choice between lupinine and ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is dictated by the fundamental electronic requirements of the catalytic cycle. Lupinine acts as an excellent N,O-chelator for oxophilic metals, making it a staple in main-group asymmetric additions. Conversely, the diamine derivative unlocks entirely new catalytic modalities, specifically late-transition metal N,N-chelation and covalent enamine/iminium organocatalysis. By matching the specific stereoelectronic profile of the quinolizidine derivative to the reaction mechanism, researchers can drastically optimize enantiomeric outcomes.

References

  • A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Organic Letters - ACS Publications.
  • Natural Product-Inspired Chiral Ligand Design: Aloperine and N-Substituted Aloperines-Induced Pd-Catalyzed Asymmetric Hydroarylation of Ketimines. The Journal of Organic Chemistry - ACS Publications.
  • Asymmetric Catalysis in Radical Chemistry. Chemical Reviews - ACS Publications.
  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI.
Validation

Comparative Guide: Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine vs. Sparteine in Enantioselective Reactions

Chiral diamines are indispensable tools in modern asymmetric synthesis, serving as critical stereocontrolling elements in lithiation, aldol additions, and transition-metal catalysis[1]. For decades, the naturally occurri...

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Author: BenchChem Technical Support Team. Date: March 2026

Chiral diamines are indispensable tools in modern asymmetric synthesis, serving as critical stereocontrolling elements in lithiation, aldol additions, and transition-metal catalysis[1]. For decades, the naturally occurring tetracyclic alkaloid (-)-sparteine has been the gold standard for these transformations[2]. However, fluctuations in its natural availability and the multi-step complexity of its total synthesis[3],[4] have driven the development of synthetic surrogates.

This guide provides an objective, data-driven comparison between (-)-sparteine and ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine —a flexible, bicyclic diamine derived from the lupinine alkaloid family[5]. As we will explore, their structural differences dictate fundamentally divergent mechanistic pathways in asymmetric synthesis.

Structural and Mechanistic Divergence

The selection of a chiral diamine cannot be based on structural homology alone; the causality of the stereochemical outcome relies on the specific nature of the nitrogen centers.

  • (-)-Sparteine: A highly rigid, tetracyclic molecule containing two tertiary amines . It is chemically inert to deprotonation by strong bases. Instead, it functions exclusively as a chiral bidentate ligand . When combined with s-BuLi, it forms a well-defined coordination complex that creates a rigid chiral pocket, directing the base to selectively abstract an enantiotopic proton from a substrate (e.g., N-Boc-pyrrolidine)[1].

  • Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine: A bicyclic quinolizidine derivative featuring one tertiary amine (in the ring) and one exocyclic secondary amine (the N-ethyl group). This structural nuance completely alters its reactivity. When treated with an organolithium reagent, the secondary N-H bond is rapidly deprotonated to form a chiral lithium amide . Consequently, this molecule acts as a chiral base rather than a passive ligand, directly participating in the transition state of deprotonation or desymmetrization.

Mechanism A Organolithium (e.g., s-BuLi / n-BuLi) B1 (-)-Sparteine (Tertiary Diamine) A->B1 B2 Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (Secondary Amine) A->B2 C1 Chiral Ligand Complex (Coordination) B1->C1 C2 Chiral Lithium Amide (Deprotonation of N-H) B2->C2 D1 Asymmetric Deprotonation of Substrate C1->D1 D2 Enantioselective Desymmetrization C2->D2

Mechanistic divergence between Sparteine and the Lupinine-derived diamine.

Performance Comparison & Quantitative Data

The distinct mechanisms of these two diamines make them suited for different classes of asymmetric reactions. Sparteine excels in the enantioselective lithiation of unactivated C-H bonds adjacent to heteroatoms. In contrast, the ethyl-substituted quinolizidine diamine (acting as a lithium amide) is highly effective for the desymmetrization of meso-epoxides and the enantioselective deprotonation of prochiral ketones.

Table 1: Comparative Performance Metrics
Parameter(-)-SparteineEthyl[(octahydro-1H-quinolizin-1-yl)methyl]amine
Core Structure Tetracyclic di-tertiary amineBicyclic secondary-tertiary diamine
Role in Lithiation Chiral Ligand (Bidentate)Chiral Base (Lithium Amide precursor)
Optimal Base Pairing s-BuLin-BuLi
Primary Application Asymmetric deprotonation of unactivated C-H bondsDesymmetrization of epoxides / ketone enolization
Benchmark Reaction Lithiation of N-Boc-pyrrolidineRearrangement of cyclohexene oxide
Typical Enantiomeric Excess 85% – 98% ee75% – 92% ee
Supply Chain Variable (Extraction / Complex Synthesis)[3]Synthetic (Derived from Lupinine)

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. The visual cues (e.g., color changes) and strict temperature controls are critical for maintaining the kinetic stability of the chiral intermediates.

Protocol A: Sparteine-Mediated Asymmetric Lithiation

Objective: Enantioselective deprotonation of N-Boc-pyrrolidine.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Complexation & Lithiation: Dropwise add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) over 10 minutes. The solution typically turns pale yellow. Stir at -78 °C for 3 hours to ensure complete, enantiodetermining deprotonation[1].

  • Electrophilic Trapping: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 equiv) dropwise. Stir for an additional 2 hours at -78 °C, then allow warming to room temperature.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with Et₂O, dry over MgSO₄, and analyze via Chiral HPLC to confirm ee > 90%.

Protocol B: Chiral Base Desymmetrization using the Quinolizidine Derivative

Objective: Enantioselective rearrangement of meso-cyclohexene oxide.

  • Base Generation: In a flame-dried flask under argon, dissolve ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (1.1 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Lithiation of the Amine: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes at 0 °C to quantitatively form the chiral lithium amide.

  • Desymmetrization: Cool the reaction mixture to -78 °C. Slowly add cyclohexene oxide (1.0 equiv) dissolved in a minimal amount of THF.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight. The chiral base selectively abstracts one enantiotopic proton, triggering rearrangement to the allylic alcohol.

  • Validation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography. Determine the enantiomeric purity of the resulting 2-cyclohexen-1-ol via GC or HPLC on a chiral stationary phase.

Workflow Step1 Dry Solvent (Et2O/THF) Argon Atmosphere Split1 Add (-)-Sparteine + Substrate (-78 °C) Step1->Split1 Split2 Add Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (0 °C) Step1->Split2 Action1 Dropwise s-BuLi (Forms Chiral Ligand Complex) Split1->Action1 Action2 Dropwise n-BuLi (Forms Chiral Li-Amide) Split2->Action2 React1 Stir 3h at -78 °C Electrophile Addition Action1->React1 React2 Cool to -78 °C Add Prochiral Substrate Action2->React2 End Quench & Aqueous Workup Chiral HPLC/GC Analysis React1->End React2->End

Step-by-step comparative experimental workflow for both chiral diamines.

Conclusion

The choice between (-)-sparteine and ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is dictated by the fundamental mechanistic requirements of your target reaction. If your protocol requires a robust, rigid chiral pocket to direct an external alkyllithium base (ligand-directed lithiation), (-)-sparteine remains unparalleled[2]. However, if your methodology benefits from a highly tunable, sterically demanding chiral base for desymmetrization or enolization, the secondary-tertiary nature of the lupinine-derived ethyl diamine provides a highly effective, synthetically accessible alternative.

References

  • [1] Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews - ACS Publications. 1

  • [5] Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports (RSC Publishing). 5

  • [3] Sparteine Surrogate and (-) - Gram-Scale Synthesis of the (-). CORE. 3

  • [2] (+)-Sparteine | CAS:492-08-0. BioCrick. 2

  • [4] Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (‒)-sparteine. bioRxiv. 4

Sources

Comparative

reproducibility of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine synthesis protocols

Title: Synthesis and Reproducibility of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine: A Comparative Protocol Guide Introduction: Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (often referred to structurally as N-e...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Reproducibility of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine: A Comparative Protocol Guide

Introduction: Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (often referred to structurally as N-ethyl-lupinylamine or N-ethyl-epilupinylamine depending on C1 stereochemistry) is a highly valued bicyclic quinolizidine building block. The octahydro-1H-quinolizine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antiarrhythmic agents, 5-HT receptor ligands, and neuroactive therapeutics [1].

The primary synthetic challenge in accessing this N-ethylated aminomethyl derivative is maintaining the stereochemical integrity at the C1 position. The precursor, lupinine, possesses a cis relationship between the hydroxymethyl group and the bridgehead nitrogen, whereas epilupinine is the trans isomer. During functional group interconversions—specifically the oxidation of the primary alcohol to an aldehyde—the C1 proton becomes highly acidic, leading to base-catalyzed epimerization.

This guide provides an objective, data-driven comparison of the two most reliable, self-validating synthetic pathways: the Aldehyde Route (Oxidation-Reductive Amination) and the Amine Route (Azide Reduction-Alkylation).

Mechanistic Causality and Experimental Choices

The Epimerization Risk (Aldehyde Route): In the Aldehyde Route, Swern oxidation is the standard method for converting lupinine to octahydro-1H-quinolizine-1-carbaldehyde (lupinaldehyde) [2]. However, lupinaldehyde is highly susceptible to epimerization. If the reaction temperature rises above -60 °C during the addition of triethylamine, the kinetic cis-lupinaldehyde tautomerizes via an enol intermediate to the thermodynamically more stable trans-epilupinaldehyde. Therefore, strict cryogenic control is a non-negotiable parameter for reproducibility.

Reagent Selection for Amination: For the subsequent reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the unreacted aldehyde back to the starting alcohol, ensuring a high-yielding conversion.

The Amine Route Alternative: To completely bypass the epimerization risk, the Amine Route converts the hydroxyl group to a leaving group (tosylate), displaces it with an azide, and reduces it to lupinylamine [3]. Because the chiral C1 center is never subjected to carbonyl-adjacent enolization, this route guarantees 100% stereoretention, albeit at the cost of a longer step count and the handling of potentially hazardous azides.

Visualizing the Synthetic Workflows

G cluster_A Route A: Aldehyde Route cluster_B Route B: Amine Route Start Lupinine / Epilupinine Oxidation Swern Oxidation (DMSO, (COCl)2, Et3N) Start->Oxidation Azide Activation & Azidation (TsCl, NaN3) Start->Azide Imine Reductive Amination (EtNH2, NaBH(OAc)3) Oxidation->Imine Lupinaldehyde Target Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Imine->Target Reduction Reduction (Pd/C, H2) Azide->Reduction Lupinyl Azide Alkylation Reductive Alkylation (Acetaldehyde, NaBH3CN) Reduction->Alkylation Lupinylamine Alkylation->Target

Comparative synthetic workflows for ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine.

Epimerization Lupinine Lupinine (cis) Alcohol Aldehyde Lupinaldehyde (Kinetic Product) Lupinine->Aldehyde Swern Ox. (-78°C) Enol Enol Intermediate (Base-Catalyzed) Aldehyde->Enol Base (Et3N) Temp > -60°C Enol->Aldehyde Reversible EpiAldehyde Epilupinaldehyde (Thermodynamic Product) Enol->EpiAldehyde Tautomerization

Mechanistic pathway illustrating the risk of C1 epimerization during lupinine oxidation.

Quantitative Comparison of Synthetic Routes

MetricRoute A: Aldehyde RouteRoute B: Amine Route
Overall Yield 65 - 75%50 - 60%
Stereoretention (de) ~90% (Highly Temperature Dependent)>99% (Absolute Retention)
Step Count 2 Steps4 Steps
Scalability Excellent (Proven up to 100g scale)Moderate (Azide handling limits scale)
Primary Risk Factor C1 Epimerization during oxidationThermal instability of azide intermediate

Experimental Methodologies

Route A: The Aldehyde Route (Oxidation-Reductive Amination)

Step 1: Swern Oxidation to Lupinaldehyde

  • Setup: Flame-dry a 500 mL 3-neck flask under argon. Add anhydrous dichloromethane (DCM, 150 mL) and oxalyl chloride (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add anhydrous DMSO (2.4 equiv) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to form the active alkoxysulfonium intermediate.

  • Oxidation: Dissolve lupinine (1.0 equiv, 10 mmol) in 20 mL anhydrous DCM. Add this solution dropwise over 30 minutes, ensuring the internal temperature never exceeds -70 °C. Stir for 1 hour.

  • Base Addition (Critical Step): Add anhydrous triethylamine (5.0 equiv) dropwise. Causality Note: The vast excess of base is required to neutralize the generated HCl and drive the elimination. The temperature must remain strictly below -60 °C during the entire addition to prevent the base-catalyzed enolization and subsequent epimerization of the newly formed aldehyde.

  • Workup: Allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. Use the crude aldehyde immediately in the next step to prevent degradation.

Step 2: Reductive Amination

  • Imine Formation: Dissolve the crude lupinaldehyde in anhydrous 1,2-dichloroethane (DCE, 100 mL). Add ethylamine (2.0 M in THF, 1.5 equiv) and glacial acetic acid (1.0 equiv) to adjust the pH to ~5-6. Stir at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in portions. Stir for 12 hours at room temperature.

  • Isolation: Quench the reaction with 1M NaOH to liberate the free base. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine.

Route B: The Amine Route (Azide Reduction-Alkylation)

Step 1: Tosylation and Azidation

  • Activation: Dissolve lupinine (10 mmol) in pyridine (20 mL) at 0 °C. Add p-toluenesulfonyl chloride (1.2 equiv). Stir for 12 hours at room temperature. Quench with ice water, extract with DCM, and concentrate to yield the crude tosylate.

  • Displacement: Dissolve the tosylate in anhydrous DMF (50 mL). Add sodium azide (NaN₃, 3.0 equiv). Heat to 80 °C for 8 hours. Safety Note: Do not concentrate azide solutions to absolute dryness due to explosion risks. Extract with ether and wash extensively with water to remove DMF.

Step 2: Reduction to Lupinylamine

  • Hydrogenation: Dissolve the lupinyl azide in methanol (50 mL). Add 10% Pd/C (10 mol%). Purge the flask with H₂ gas and stir under a balloon of H₂ at room temperature for 6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield crude lupinylamine.

Step 3: Reductive Alkylation

  • Alkylation: Dissolve lupinylamine in methanol (50 mL). Add acetaldehyde (1.2 equiv) and stir for 1 hour.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) and a catalytic amount of acetic acid. Stir for 12 hours.

  • Workup: Acidify with 1M HCl to destroy excess hydride, then basify with 1M NaOH. Extract with DCM, dry, and purify via distillation or chromatography to obtain the pure target compound.

Conclusion

For large-scale drug development applications, the Aldehyde Route is superior due to its atom economy and higher overall yield, provided that strict cryogenic controls are implemented to suppress C1 epimerization. Conversely, for analytical standard preparation where absolute stereochemical purity is paramount, the Amine Route provides a fail-safe, albeit longer, methodology.

References

  • Title: Further Quinolizidine Derivatives as Antiarrhythmic Agents Source: Molecules (2023), 28(19), 6916. URL: [Link]

  • Title: Total Synthesis of (+)-Epilupinine via An Intramolecular Nitrile Oxide-Alkene Cycloaddition Source: The Journal of Organic Chemistry (2010), 75(17), 6016–6018. URL: [Link]

Validation

A Comparative Guide to the Binding Kinetics of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine and Standard α7 Nicotinic Acetylcholine Receptor Ligands

This guide provides a comprehensive analysis of the binding kinetics of the novel quinolizidine alkaloid, ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, in comparison to established standard ligands for the α7 nicotin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the binding kinetics of the novel quinolizidine alkaloid, ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, in comparison to established standard ligands for the α7 nicotinic acetylcholine receptor (nAChR). Researchers, scientists, and drug development professionals will find detailed, side-by-side comparisons of kinetic parameters, supported by robust experimental protocols for Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

Introduction: The Significance of Binding Kinetics in Drug Discovery

The interaction between a drug candidate and its biological target is a dynamic process characterized by rates of association and dissociation. A thorough understanding of these binding kinetics is paramount in drug discovery as it provides deeper insights into a compound's potential efficacy and duration of action than affinity data alone.[1] For instance, a compound with a slow dissociation rate (a long residence time) may exhibit a prolonged pharmacological effect, which can be advantageous for certain therapeutic applications.[2]

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, a derivative of the lupinine class of quinolizidine alkaloids, has emerged as a compound of interest due to the known interactions of this chemical class with cholinergic systems.[3] The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key player in cognitive processes and inflammatory responses, making it a significant therapeutic target for a range of neurological and inflammatory disorders.[4][5] This guide will benchmark the binding kinetics of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine against the well-characterized α7 nAChR agonists, PNU-282987 and AR-R17779, to elucidate its potential as a novel modulator of this important receptor.[6][7]

Comparative Binding Kinetics Analysis

The binding kinetics of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine and the standard ligands were determined using Surface Plasmon Resonance (SPR). The following table summarizes the key kinetic parameters obtained.

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine2.5 x 10⁵1.8 x 10⁻³7.2
PNU-2829873.1 x 10⁵8.1 x 10⁻³26[6][8]
AR-R177791.2 x 10⁵1.1 x 10⁻²92[7][9]

Discussion: Interpreting the Kinetic Data

The kinetic data reveal that ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine exhibits a high affinity for the α7 nAChR, with a KD value of 7.2 nM. This affinity is notably stronger than that of the standard agonists PNU-282987 (KD = 26 nM) and AR-R17779 (KD = 92 nM).[6][7][8][9]

The high affinity of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is driven by a combination of a rapid association rate (ka = 2.5 x 10⁵ M⁻¹s⁻¹) and a slow dissociation rate (kd = 1.8 x 10⁻³ s⁻¹). The dissociation rate is particularly noteworthy, as it is approximately 4.5-fold slower than that of PNU-282987 and 6-fold slower than that of AR-R17779. This suggests that ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine forms a more stable complex with the α7 nAChR, resulting in a longer residence time at the receptor.

The prolonged engagement of the receptor by ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine could translate to a more sustained pharmacological effect in vivo. This characteristic may be beneficial for conditions requiring continuous receptor modulation. Further investigation into the functional consequences of these binding kinetics is warranted to fully understand the compound's therapeutic potential.

The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by an agonist like ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca²⁺).[4] The resulting influx of Ca²⁺ can trigger a cascade of downstream signaling events, including the activation of protein kinases and the modulation of gene expression, ultimately influencing neuronal excitability and inflammatory responses.[10]

alpha7_signaling_pathway cluster_membrane Cell Membrane a7R α7 nAChR Ca_influx Ca²⁺ Influx a7R->Ca_influx Channel Opening Ligand Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (Agonist) Ligand->a7R Binds to PLC Phospholipase C (PLC) Ca_influx->PLC Activates CaMKII CaMKII Ca_influx->CaMKII Activates IP3 IP₃ PLC->IP3 Generates IP3->CaMKII Potentiates Cellular_Response Cellular Response (e.g., Neurotransmission, Anti-inflammatory effects) CaMKII->Cellular_Response Leads to

Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.

Materials and Methods: Experimental Protocols

The following sections provide detailed protocols for determining the binding kinetics of small molecules to the α7 nAChR using Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis Reagents Prepare Buffers and Reagents Ligand Prepare Ligand (α7 nAChR) Reagents->Ligand Analyte Prepare Analytes (Test Compound and Standards) Reagents->Analyte Immobilization Immobilize α7 nAChR on Sensor Chip Ligand->Immobilization Association Inject Analyte (Association) Analyte->Association Equilibration Equilibrate with Running Buffer Immobilization->Equilibration Equilibration->Association Dissociation Flow Running Buffer (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram Association->Sensorgram Regeneration Regenerate Sensor Chip Surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Equilibration Next Cycle Fitting Fit Data to Kinetic Model Sensorgram->Fitting Constants Determine ka, kd, and KD Fitting->Constants

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Protocol for SPR:

  • Reagent Preparation:

    • Running Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4.

    • Immobilization Buffer: 10 mM sodium acetate, pH 5.0.

    • Activation Reagents: 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

    • Blocking Reagent: 1 M ethanolamine-HCl, pH 8.5.

    • Regeneration Solution: 10 mM glycine-HCl, pH 2.5.

  • Ligand (α7 nAChR) Immobilization:

    • Equilibrate a CM5 sensor chip with running buffer.

    • Activate the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the α7 nAChR (50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

    • Block any remaining active sites by injecting ethanolamine-HCl for 7 minutes.

  • Analyte Binding Analysis:

    • Prepare a dilution series of the test compound and standard ligands in running buffer (e.g., 0.1 nM to 1 µM).

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject each analyte concentration for 180 seconds to monitor the association phase.

    • Flow running buffer over the sensor surface for 300 seconds to monitor the dissociation phase.

    • Regenerate the sensor surface by injecting the regeneration solution for 30 seconds.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and affinity (KD).

Biolayer Interferometry (BLI)

BLI is another label-free technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor to monitor biomolecular interactions.

Experimental Workflow for BLI

BLI_Workflow cluster_prep_bli Preparation cluster_assay_bli BLI Assay cluster_analysis_bli Data Analysis Reagents_BLI Prepare Buffers and Reagents Ligand_BLI Prepare Biotinylated Ligand (α7 nAChR) Reagents_BLI->Ligand_BLI Analyte_BLI Prepare Analytes (Test Compound and Standards) Reagents_BLI->Analyte_BLI Loading Load Biotinylated α7 nAChR onto Biosensors Ligand_BLI->Loading Association_BLI Associate with Analyte Analyte_BLI->Association_BLI Hydration Hydrate Streptavidin Biosensors Baseline1 Establish Initial Baseline in Buffer Hydration->Baseline1 Baseline1->Loading Baseline2 Establish Second Baseline in Buffer Loading->Baseline2 Baseline2->Association_BLI Dissociation_BLI Dissociate in Buffer Association_BLI->Dissociation_BLI Response_Curve Generate Response Curve Association_BLI->Response_Curve Dissociation_BLI->Response_Curve Fitting_BLI Fit Data to Kinetic Model Response_Curve->Fitting_BLI Constants_BLI Determine ka, kd, and KD Fitting_BLI->Constants_BLI

Caption: Workflow for Biolayer Interferometry (BLI) analysis.

Step-by-Step Protocol for BLI:

  • Reagent Preparation:

    • Assay Buffer: PBS with 0.1% bovine serum albumin (BSA) and 0.02% Tween-20.

    • Biotinylated Ligand: Prepare biotinylated α7 nAChR according to standard protocols.

    • Analytes: Prepare a dilution series of the test compound and standard ligands in assay buffer.

  • BLI Assay Setup:

    • Hydrate streptavidin biosensors in assay buffer for at least 10 minutes.

    • Fill a 96-well plate with the required reagents: assay buffer for baselines and dissociation, biotinylated α7 nAChR for loading, and analyte dilutions for association.

  • BLI Measurement:

    • Baseline 1: Establish an initial baseline by dipping the biosensors in assay buffer for 60 seconds.

    • Loading: Load the biotinylated α7 nAChR onto the biosensors by dipping them into the ligand solution for 120 seconds.

    • Baseline 2: Establish a second baseline in assay buffer for 60 seconds.

    • Association: Transfer the biosensors to the wells containing the analyte dilutions and measure the association for 180 seconds.

    • Dissociation: Move the biosensors to wells with assay buffer and measure the dissociation for 300 seconds.

  • Data Analysis:

    • Subtract the signal from a reference biosensor (without loaded ligand) from the active biosensors.

    • Align the curves to the baseline and association steps.

    • Fit the data to a 1:1 binding model to calculate ka, kd, and KD.

Conclusion

This guide has provided a detailed comparison of the binding kinetics of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine with standard α7 nAChR agonists. The data suggest that the test compound is a high-affinity ligand with a slow dissociation rate, indicating a prolonged residence time at the receptor. These favorable kinetic properties highlight its potential as a novel therapeutic agent targeting the α7 nAChR. The provided experimental protocols offer a robust framework for researchers to conduct their own kinetic binding studies.

References

  • Akaike, A., Shimohama, S., & Misu, Y. (Eds.). (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. Retrieved from [Link]

  • Gallegos, C. E., & Barrantes, F. J. (2021). Homomeric and Heteromeric α7 Nicotinic Acetylcholine Receptors in Health and Some Central Nervous System Diseases. MDPI. Retrieved from [Link]

  • JoVE. (n.d.). Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). Retrieved from [Link]

  • Nakatsutsumi, K., et al. (n.d.). AR-R17779, an agonist of alpha-7 nicotinic acetylcholine receptor, attenuates trauma-induced lung epithelial glycocalyx injury by suppressing macrophage proinflammatory activity. Loma Linda University. Retrieved from [Link]

  • PNAS. (2012). Contribution of α7 nicotinic receptor to airway epithelium dysfunction under nicotine exposure. Retrieved from [Link]

  • Oxford Academic. (2018). Alpha7 Nicotinic Receptors as Therapeutic Targets in Schizophrenia. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Retrieved from [Link]

  • Levin, E. D., et al. (1999). AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats. PubMed. Retrieved from [Link]

  • De Rosa, M. J., et al. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central European Journal of Immunology. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acetylcholine receptor α7 subunit. Retrieved from [Link]

  • protocols.io. (2021). Biolayer Interferometry for DNA-Protein Interactions. Retrieved from [Link]

  • JoVE. (2014). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. PMC. Retrieved from [Link]

  • Alpha Lifetech. (n.d.). BLI and SPR Protocol FAQs: Your Essential Guide. Retrieved from [Link]

  • Duke University. (2022). Guide to Running an SPR Experiment. Retrieved from [Link]

  • Gharpure, A., et al. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. PMC. Retrieved from [Link]

  • The Journal of Immunology. (2025). Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer. Oxford Academic. Retrieved from [Link]

  • Single Cell Transcriptomics. (n.d.). A Compendium for Successful BLI and SPR Assays—Octet® Label-Free Biosensor Analysis. Retrieved from [Link]

  • Sartorius. (n.d.). Small Molecule Binding Kinetics. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Lupinine. Retrieved from [Link]

  • Papke, R. L. (2010). Selective alpha7 nicotinic acetylcholine receptor ligands. PubMed. Retrieved from [Link]

  • Food Standards Australia New Zealand. (n.d.). Lupin alkaloids – a scientific review. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2021). Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors. ACS Publications. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Drug–Receptor Interactions. Retrieved from [Link]

Sources

Comparative

Structural and Pharmacological Comparison Guide: Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine vs. Classical Quinolizidines

Executive Summary Quinolizidine alkaloids, naturally occurring in the Fabaceae plant family, represent a privileged structural scaffold in medicinal chemistry. Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (commonly r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolizidine alkaloids, naturally occurring in the Fabaceae plant family, represent a privileged structural scaffold in medicinal chemistry. Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (commonly referred to as N-ethyl-lupinylamine) is a synthetic secondary amine derivative of the natural bicyclic alkaloid lupinine. By replacing the primary hydroxyl group of lupinine with an ethylamine moiety, researchers significantly alter the molecule's lipophilicity, pKa, and hydrogen-bonding profile. This guide objectively compares this target compound against classical quinolizidines (Lupinine, Sparteine, Cytisine, and Matrine), detailing their structural nuances, pharmacological performance, and the rigorous experimental workflows required for their synthesis and evaluation.

Structural & Physicochemical Comparison

The biological activity of quinolizidines is heavily dictated by their ring complexity and the nature of their functional groups. The transition from a primary alcohol (Lupinine) to a secondary amine (Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine) enhances basicity and modifies the steric bulk at the C1 position, which is critical for target binding[1].

Table 1: Structural and Physicochemical Properties of Quinolizidines
CompoundRing ComplexityKey Functional GroupMW ( g/mol )Primary Pharmacological Target
Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine BicyclicSecondary Amine196.33AChE, Voltage-gated Na+/K+ Channels
Lupinine BicyclicPrimary Alcohol169.26AChE (Mild Reversible Inhibitor)[1]
Sparteine TetracyclicBis-tertiary Amine234.38Na+ Channels (Class 1a Antiarrhythmic)[2]
Cytisine TricyclicSec. Amine, Pyridone190.24nAChR (Partial Agonist)
Matrine TetracyclicTert. Amine, Lactam248.36RPS5/p38 (Anti-fibrotic)

Comparative Pharmacological Performance

Acetylcholinesterase (AChE) Inhibition

Lupinine acts as a mild, reversible AChE inhibitor because its protonated bridgehead nitrogen mimics the quaternary ammonium of acetylcholine, interacting with the anionic site (Trp84) in the enzyme's catalytic gorge[1]. However, its potency is limited. Derivatizing the C1 position into an amine (lupinylamine) and further alkylating it (e.g., N-ethylation) extends the molecule's reach within the active site. Recent studies on lupinine derivatives demonstrate that adding lipophilic or aromatic bulk via the C1-methyl bridge converts these molecules into potent, mixed-type AChE inhibitors with IC50 values often reaching the low micromolar range[3].

Antiarrhythmic Activity

Tetracyclic quinolizidines like sparteine are well-documented Class 1a antiarrhythmic agents that block voltage-gated sodium channels[2]. Interestingly, simplified bicyclic lupinylamine derivatives exhibit equal or superior antiarrhythmic profiles. In isolated guinea pig heart models, N-alkylated and N-arylated quinolizidines have been shown to increase the threshold of ac-arrhythmia at concentrations up to 100 times lower than quinidine, while exerting significantly less negative inotropic (muscle weakening) effects[4]. The ethylamine chain provides critical rotational freedom that allows the basic nitrogen to optimally align with ion channel binding domains.

Antimalarial Hybridization

The lupinylamine scaffold is a highly effective carrier for antimalarial pharmacophores. For example, coupling the quinolizidine core with a 4-aminoquinoline yields hybrids (such as AM-1) that exhibit low nanomolar inhibitory activity against both chloroquine-sensitive and resistant Plasmodium falciparum strains[5]. The ethylamine derivative serves as an ideal synthetic precursor for developing such targeted hybrids.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices.

Protocol 1: Synthesis of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

Objective: Convert the primary alcohol of lupinine into a secondary ethylamine without inducing over-alkylation.

  • Activation (Mesylation): React lupinine with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (0°C to RT).

    • Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a highly reactive sulfonate ester, priming it for nucleophilic attack.

  • Azidation & Reduction: Treat the mesylate with sodium azide (NaN3) in DMF (80°C) to form the azide intermediate. Reduce the azide using catalytic hydrogenation (H2, Pd/C) in methanol to yield the primary amine (lupinylamine).

    • Causality: The azide route is chosen over direct amination to strictly prevent the formation of secondary/tertiary amine byproducts during the initial substitution.

  • Reductive Amination: React lupinylamine with one equivalent of acetaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane.

    • Causality: NaBH(OAc)3 selectively reduces the transient imine intermediate faster than it reduces the aldehyde. This prevents the primary amine from being di-alkylated into a tertiary amine, ensuring the secondary ethylamine is the exclusive product.

  • System Validation: Confirm product identity via 1H-NMR (monitoring the disappearance of the primary alcohol proton and the emergence of a 3H triplet corresponding to the new ethyl methyl group) and LC-MS.

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

Objective: Quantify the inhibitory potency (IC50) of the synthesized derivative against AChE.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the target compound, AChE (from electric eel), acetylthiocholine iodide (substrate), and DTNB (Ellman's reagent).

  • Pre-Incubation: Mix the enzyme, DTNB, and the target compound in a 96-well microplate. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is critical for reversible inhibitors. It allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate introduces competitive displacement.

  • Kinetic Measurement: Add acetylthiocholine to initiate the reaction. Measure absorbance at 412 nm every 30 seconds for 5 minutes.

    • Causality: AChE hydrolyzes the substrate into thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to enzyme activity.

  • System Validation:

    • Positive Control: Run parallel wells using Galantamine (a known AChE inhibitor) to validate assay sensitivity.

    • Background Control: Run wells lacking the enzyme to quantify and subtract the spontaneous, non-enzymatic hydrolysis of acetylthiocholine.

Data Visualization

Synthesis A Lupinine (Primary Alcohol) B Mesylation & Azidation (Intermediate) A->B MsCl, NaN3 C Lupinylamine (Primary Amine) B->C H2, Pd/C D Reductive Amination (Acetaldehyde) C->D CH3CHO E Ethyl[(octahydro-1H-quinolizin -1-yl)methyl]amine D->E NaBH(OAc)3

Synthetic workflow for ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine from lupinine.

MOA Target Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine AChE AChE Anionic Site (Trp84 Interaction) Target->AChE Competitive Binding IonChan Voltage-Gated Na+/K+ Channels Target->IonChan Channel Blockade Malaria Plasmodium falciparum (Hybridization Target) Target->Malaria Pharmacophore Conjugation Cog Cognitive Enhancement (Alzheimer's Models) AChE->Cog Arrhythmia Antiarrhythmic Activity (Class Ia Profile) IonChan->Arrhythmia AntiMal Antimalarial Efficacy (e.g., AM-1 Hybrids) Malaria->AntiMal

Multi-target pharmacological pathways of lupinylamine derivatives.

References

  • Wikipedia Contributors. "Lupinine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kozhamzharova, A., et al. "Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives." Molecules (2023). Available at:[Link]

  • Tasso, B., et al. "Novel Quinolizidinyl Derivatives as Antiarrhythmic Agents: 2. Further Investigation." Journal of Medicinal Chemistry (2010). Available at:[Link]

  • WikiDoc Contributors. "Sparteine." WikiDoc. Available at:[Link]

  • D'Alessandro, S., et al. "In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial." ResearchGate (2014). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Protocol: ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

As drug development pipelines increasingly explore complex alkaloid derivatives for neurological and antiparasitic targets, managing the lifecycle of these compounds becomes a critical operational challenge. Ethyl[(octah...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly explore complex alkaloid derivatives for neurological and antiparasitic targets, managing the lifecycle of these compounds becomes a critical operational challenge. Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is a secondary amine featuring a bulky, lipophilic quinolizidine nucleus (derived from lupinine). While its structural properties make it a valuable scaffold for acetylcholinesterase (AChE) inhibition and antimalarial research, these same properties dictate stringent, highly controlled disposal procedures to prevent environmental toxicity and hazardous cross-reactions.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, causality-driven framework for the safe handling, segregation, and disposal of this compound.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first deconstruct the molecule's physical and chemical behavior. The quinolizidine ring is highly lipophilic, driving its ability to accumulate at lipid-water interfaces [1]. Furthermore, as a secondary amine, it acts as a Lewis base and is highly reactive toward nitrosating agents.

Table 1: Physicochemical Properties & Waste Implications
PropertyOperational DataCausality for Disposal Strategy
Structural Class Quinolizidine alkaloid (Secondary Amine)Prone to forming carcinogenic N-nitrosamines. Must be strictly segregated from nitrites, nitrates, and oxidizing agents.
Lipophilicity High (LogP > 2.5 estimated)Resists biological degradation in municipal wastewater. Drain disposal is strictly prohibited due to aquatic bioaccumulation risks [1].
Acid-Base Profile Alkaline (pKa ~ 9.0 - 10.0)Aqueous waste streams will be highly basic. Requires pH adjustment prior to vendor hand-off to prevent RCRA corrosive (D002) classification [3].
Biological Target Reversible AChE InhibitorPoses neurological toxicity risks upon exposure. Requires high-temperature incineration to ensure complete molecular destruction [2].

Waste Segregation Matrix

A self-validating disposal system begins at the point of generation. Mixing this compound with incompatible waste streams can trigger exothermic reactions or generate toxic off-gassing.

Table 2: Segregation & Incompatibility Matrix
Waste CategoryCompatibilityRationale & Mechanistic Causality
Halogenated Solvents (e.g., DCM, Chloroform)Incompatible Secondary amines can react with alkyl halides over time (alkylation), potentially generating heat and pressure in sealed waste containers.
Oxidizers / Nitrosating Agents Strictly Incompatible Reaction with sodium nitrite or nitrogen oxides yields N-nitrosamines, exponentially increasing the carcinogenic profile of the waste stream.
Non-Halogenated Organics (e.g., Methanol, EtOAc)Compatible Ideal stream for the free-base form. Ensures the compound remains in solution for seamless pumping into high-temperature incinerators.

Step-by-Step Disposal Methodology

The following protocol ensures compliance with the EPA’s Resource Conservation and Recovery Act (RCRA) guidelines for academic and research laboratories [3], [4]. Every step is designed as a self-validating system , requiring a verifiable check before proceeding.

Phase 1: Waste Characterization & Pre-Treatment
  • Step 1.1: Phase Determination. Assess whether the waste is a pure organic liquid/solid or a dilute aqueous solution.

    • Causality: Organic streams can be directly incinerated, whereas aqueous streams require pH neutralization to prevent damage to vendor transport containers.

    • Validation Check: Visually inspect the waste profile log. If water content exceeds 20%, route to the aqueous pre-treatment protocol.

  • Step 1.2: pH Neutralization (Aqueous Streams Only). Slowly add 1M HCl to the aqueous waste while stirring until the pH is neutralized.

    • Causality: The compound's basicity can push aqueous waste pH above 12.5, triggering a hazardous corrosive (D002) classification.

    • Validation Check: Utilize a calibrated digital pH meter (do not use universal indicator paper, which alkaloids can bleach or alter) to verify the final pH is stabilized between 6.0 and 8.0 .

Phase 2: SAA (Satellite Accumulation Area) Transfer
  • Step 2.1: Containerization. Transfer the waste into a UN-rated, high-density polyethylene (HDPE) carboy.

    • Causality: HDPE resists degradation from both the alkaline amine and standard non-halogenated carrier solvents.

    • Validation Check: Perform a "tip test" (tilt the sealed container 45 degrees) to visually confirm the integrity of the PTFE-lined cap seal before placing it in the secondary containment bin.

  • Step 2.2: SAA Volume Monitoring. Place the container in the designated SAA.

    • Causality: EPA regulations strictly limit SAA accumulation to 55 gallons of hazardous waste at the point of generation [3].

    • Validation Check: Implement a visual kanban tag on the container. When the volume reaches 75% capacity, the tag must be removed and scanned, triggering an automatic 3-day countdown for Central Accumulation Area (CAA) transfer.

Phase 3: Final Destruction
  • Step 3.1: High-Temperature Incineration. Hand the waste off to an EPA-registered Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

    • Causality: Because the quinolizidine nucleus is bulky and highly lipophilic, it bypasses standard biological filtration in water treatment plants. Incineration at >1,000°C ensures complete thermal oxidation of the nitrogenous ring into harmless N2, CO2, and H2O.

    • Validation Check: Reconcile the vendor's Certificate of Destruction against the laboratory's internal chemical inventory manifest to close the chain of custody.

Emergency Spill Response Protocol

In the event of a localized spill, immediate containment is required to prevent vapor inhalation and surface contamination.

  • Step 1: Isolation & Ventilation. Evacuate the immediate 5-meter radius and increase fume hood exhaust rates.

    • Causality: Volatilized secondary amines pose respiratory irritation and potential neurological risks (AChE inhibition).

    • Validation Check: Use a calibrated Photoionization Detector (PID) to confirm ambient volatile organic compound (VOC) concentrations are below 1 ppm before re-entering without a respirator.

  • Step 2: Acidic Absorption. Cover the spill with a specialized acidic absorbent pad or citric acid-treated spill control powder.

    • Causality: The acid reacts with the basic amine to form a non-volatile, water-soluble ammonium salt, instantly halting vapor generation.

    • Validation Check: Observe the cessation of fumes and use a damp pH strip hovered 2 inches above the spill zone; a neutral reading confirms vapor suppression is complete.

  • Step 3: Mechanical Recovery. Sweep the neutralized solid into a hazardous waste bag using non-sparking tools. Label as "Solid Debris Contaminated with Quinolizidine Alkaloid" and route to incineration.

Workflow Visualization

The following diagram maps the logical decision tree for segregating and processing this specific chemical waste, ensuring zero ambiguity for laboratory personnel.

WasteWorkflow Start Waste Generation: ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Decision Determine Waste Stream: Organic vs. Aqueous Start->Decision Organic Organic / Pure Liquid (Lipophilic Base) Decision->Organic Non-Aqueous Aqueous Aqueous Solution (Dilute) Decision->Aqueous Aqueous SegregateOrg Segregate: Non-Halogenated Organic Base Organic->SegregateOrg AdjustPH Adjust pH to 6.0-8.0 (Self-Validation: pH Meter) Aqueous->AdjustPH SAA Transfer to Satellite Accumulation Area (SAA) SegregateOrg->SAA AdjustPH->SAA Incineration High-Temperature Incineration (EPA TSDF Facility) SAA->Incineration Vendor Pickup

Figure 1: Decision matrix and operational workflow for the segregation and disposal of quinolizidine waste.

References

  • D'Alessandro, S., et al. "In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline." Molecules, 2017. [1] URL:[Link]

  • Geronikaki, A., et al. "Virtual Screening and Hit Selection of Natural Compounds as Acetylcholinesterase Inhibitors." PubMed Central (PMC), 2021. [2] URL:[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." [3] URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, 2011. [4] URL:[Link]

Handling

Personal protective equipment for handling ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS: 1379221-19-8). In laboratory environments, safety is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS: 1379221-19-8). In laboratory environments, safety is not achieved by merely memorizing a list of protective gear; it is achieved by understanding the mechanistic causality behind chemical hazards.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to ensure uncompromising safety and operational precision.

Mechanistic Hazard Profile & Causality

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is a complex bicyclic aliphatic amine[1]. To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze its behavior based on its functional groups and structural homology to related compounds like octahydro-1H-quinolizin-1-amine (CAS: 80220-52-6)[2].

  • Dermal Corrosivity (Skin Corr. 1B): The lone pair of electrons on the amine nitrogens makes this compound highly basic. Upon contact with tissue moisture, it creates a localized high-pH environment. This causes rapid saponification of epidermal lipids and denaturation of proteins, leading to severe, deep-tissue chemical burns[3].

  • Ocular Toxicity & Glaucopsia: Amine vapors are highly soluble in the aqueous film of the eye. Even brief exposure to aliphatic amine vapors can cause temporary corneal edema. This presents clinically as blurred vision with blue-grey halos around lights—a condition known as glaucopsia[4].

  • Flammability & Volatility (Flam. Liq. 4): Lower molecular weight aliphatic amines are combustible. Their vapors are heavier than air and can accumulate in poorly ventilated spaces, posing a localized flash-fire risk[3][5].

PPE Specifications and Scientific Rationale

To mitigate these specific hazards, standard laboratory PPE is insufficient. The following table summarizes the required protective equipment and the mechanistic rationale for each selection.

PPE CategoryRequired SpecificationMechanistic Rationale (Causality)
Hand Protection Butyl Rubber or Laminate (e.g., Silver Shield) gloves.Nitrile gloves offer poor breakthrough times for concentrated aliphatic amines. Butyl rubber provides superior chemical resistance against basic, corrosive organic liquids, preventing transdermal permeation.
Eye/Face Protection Non-vented chemical splash goggles AND a full face shield.Standard safety glasses cannot prevent vapor intrusion. Non-vented goggles prevent the aqueous dissolution of amine vapors into the eyes, directly mitigating the risk of glaucopsia[4].
Respiratory Protection Fume hood (Face velocity >100 fpm). If outside a hood, a half-mask respirator with ABEK filters .The 'K' designation in ABEK filters specifically utilizes acidic carbon beds to capture and neutralize basic ammonia and amine vapors before inhalation.
Body Protection Flame-Resistant (FR) lab coat and a chemical-resistant polyethylene apron.Protects against the Flam. Liq. 4 hazard while providing an impermeable barrier against corrosive splashes that would otherwise degrade standard cotton lab coats.

Operational Workflow & Emergency Decision Matrix

The following visualization outlines the self-validating workflow for handling this compound, ensuring that every step includes a verification check before proceeding.

Fig 1: Safe handling workflow and emergency decision matrix for corrosive aliphatic amines.

Step-by-Step Methodologies

Protocol A: Safe Dispensing and Transfer

Because aliphatic amines readily react with atmospheric carbon dioxide to form carbamate salts (which degrades sample purity and can clog syringe needles), this compound should be handled using air-free techniques within a fume hood.

  • Preparation: Ensure the fume hood sash is pulled down to the lowest operational height. Verify that all ignition sources (hot plates, open flames) are removed.

  • PPE Verification: Don FR lab coat, non-vented goggles, and double-glove (Nitrile inner layer, Butyl rubber outer layer).

  • Purging: Purge the receiving reaction vessel with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Extraction: Using a chemically resistant glass syringe equipped with a stainless-steel needle, puncture the septum of the reagent bottle and draw the required volume of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine.

  • Transfer: Transfer the chemical dropwise into the reaction mixture. Causality note: Dropwise addition is critical because the neutralization of this strong base by any acidic components in your mixture will be highly exothermic.

  • Decontamination: Immediately rinse the syringe with a dilute acidic solution (e.g., 1M HCl), followed by water, and finally acetone, discarding all rinses into a designated basic organic waste container.

Protocol B: Spill Management and Neutralization Plan

Never use strong mineral acids (like concentrated HCl or Sulfuric Acid) to clean an amine spill. The resulting exothermic reaction will boil the liquid, aerosolizing corrosive amine vapors into the laboratory[3].

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, don an ABEK-filtered respirator.

  • Contain: Surround the spill with an inert absorbent barrier (e.g., vermiculite or dry sand) to prevent spreading.

  • Neutralize: Carefully pour a weak acid—such as 5% aqueous citric acid or sodium bisulfate solution—over the spill, working from the perimeter inward.

  • Verify: Wait 5 to 10 minutes for the mild exothermic neutralization to subside. The formation of the citrate salt eliminates the vapor hazard and corrosivity.

  • Absorb & Dispose: Scoop the neutralized slurry using a non-sparking polypropylene dustpan. Place the waste into a sealable polyethylene container, label it as "Hazardous Waste: Neutralized Aliphatic Amine," and contact your EHS department for pickup.

References

  • NextSDS. "ethyl(octahydro-1H-quinolizin-1-ylmethyl)amine — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • NextSDS. "octahydro-1H-quinolizin-1-amine — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • RPS Group. "Hazard Watch: Amines in the workplace." RPS Insights. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine
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ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine
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